5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGAXEWJZHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356114 | |
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247109-15-5 | |
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a wide range of biologically active compounds. This document details established synthetic protocols, thorough characterization methodologies, and presents the corresponding data in a clear and accessible format.
Synthesis
The synthesis of this compound is typically achieved through a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization. Two common methods for the cyclization step are presented below.
Synthesis of the Intermediate: 1-(3-Methoxybenzoyl)thiosemicarbazide
The precursor, 1-(3-methoxybenzoyl)thiosemicarbazide, can be synthesized by reacting 3-methoxybenzoyl chloride with thiosemicarbazide in a suitable solvent.
Experimental Protocol:
-
Dissolve thiosemicarbazide in a suitable solvent, such as anhydrous tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-methoxybenzoyl chloride in the same solvent to the cooled thiosemicarbazide solution.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield 1-(3-methoxybenzoyl)thiosemicarbazide.
Method A: Cyclization using Concentrated Sulfuric Acid
This is a widely used method for the dehydrative cyclization of acyl thiosemicarbazides to form 1,3,4-thiadiazoles.[1][2]
Experimental Protocol:
-
Carefully add 1-(3-methoxybenzoyl)thiosemicarbazide in small portions to cold, concentrated sulfuric acid with constant stirring.
-
Maintain the temperature of the reaction mixture below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period (typically a few hours) to ensure complete cyclization.
-
Pour the reaction mixture slowly onto crushed ice.
-
Neutralize the resulting solution with a base, such as a concentrated ammonium hydroxide solution, until a precipitate forms.
-
Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Method B: Solid-Phase Synthesis using Phosphorus Oxychloride
An alternative method involves a solid-phase reaction using phosphorus oxychloride as a cyclizing and dehydrating agent. This method can be faster and offer high yields.
Experimental Protocol:
-
In a mortar, thoroughly grind a mixture of 3-methoxybenzoic acid, thiosemicarbazide, and phosphorus oxychloride at room temperature. The reaction is typically monitored by TLC until the starting materials are consumed.
-
After the reaction is complete, carefully add the resulting solid mixture to a beaker containing crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a 5% sodium carbonate solution, to a pH of approximately 8.
-
Collect the resulting precipitate by filtration, wash it with water, and dry it.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., DMF/water) to yield the final product.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The aromatic protons would exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring. |
| ¹³C NMR | Resonances for the carbon atoms of the 3-methoxyphenyl ring, the methoxy carbon, and the two distinct carbons of the 1,3,4-thiadiazole ring (one attached to the amino group and the other to the phenyl ring). |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=N stretching of the thiadiazole ring, and C-O stretching of the methoxy group. |
| Mass Spec. (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₉H₉N₃OS, MW: 207.25). |
Table 1: Summary of Expected Spectroscopic Data
Experimental Workflows and Synthesis Pathway
The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the general experimental workflow for the characterization of this compound.
Caption: General synthesis pathway for the target compound.
Caption: Workflow for purification and characterization.
Conclusion
This technical guide outlines the primary synthetic routes and characterization methods for this compound. The provided protocols offer a solid foundation for researchers to produce and verify this compound of interest. The adaptability of the synthesis allows for the potential creation of a diverse library of analogues for further investigation in drug discovery and development programs. It is recommended that researchers consult the primary literature for more detailed information and specific reaction conditions.
References
chemical structure of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide on 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activities of this compound. The content is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on heterocyclic compounds as potential therapeutic agents.
Introduction
The 1,3,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to be a structural component in a wide array of bioactive molecules.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The compound this compound, in particular, has been investigated for its potential as an anticancer agent, showing cytotoxic effects against various cancer cell lines.[1][2] This guide will delve into the technical details of this compound, presenting key data and experimental methodologies.
Chemical Structure and Physicochemical Properties
The is characterized by a central 1,3,4-thiadiazole ring substituted with an amino group at position 2 and a 3-methoxyphenyl group at position 5.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃OS | [5] |
| Molecular Weight | 207.25 g/mol | [5][6][7] |
| CAS Number | 247109-15-5 | [5] |
| Appearance | Solid | [7] |
| Purity | 97% | [5] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
| SMILES | COc1cccc(c1)c2nnc(N)s2 | N/A |
| InChI | InChI=1S/C9H9N3OS/c1-14-7-3-2-4-8(6-7)9-11-12-10-13-9/h2-6H,1H3,(H2,10,11,12) | N/A |
Note: Some properties may be based on data for closely related isomers or derivatives if specific data for the title compound is not available.
Synthesis
The synthesis of this compound and its derivatives typically involves the cyclization of a thiosemicarbazide precursor. A common method is the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide, followed by dehydrative cyclization using a strong acid such as concentrated sulfuric acid.[1][8]
Below is a generalized workflow for the synthesis and characterization of 1,3,4-thiadiazole derivatives.
Spectral Data for Characterization
The structure of synthesized this compound and its analogs is confirmed using various spectroscopic techniques. The following table summarizes typical spectral data.
Table 2: Spectroscopic Data
| Technique | Key Peaks / Shifts | Interpretation | Reference |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~2840 (C-H aliph.), ~1620 (C=N), ~1580 (C=C arom.), ~1250 (C-O-C), ~740 (C-S) | Presence of amino, methoxy, aromatic, and thiadiazole moieties. | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.50 (s, 1H, NH), ~7.40-6.90 (m, 4H, Ar-H), ~3.80 (s, 3H, OCH₃) | Confirms the presence of the amino proton, aromatic protons of the methoxyphenyl group, and the methoxy protons. | [1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=N of thiadiazole), ~160 (C-O of phenyl), ~150 (C-S of thiadiazole), ~130-110 (Aromatic carbons), ~55 (OCH₃) | Indicates the carbon skeleton of the molecule, including the thiadiazole ring, the substituted phenyl ring, and the methoxy group. | [1] |
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and experimental conditions.
Biological Activity and Mechanism of Action
Anticancer Activity
Derivatives of this compound have been evaluated for their cytotoxic activity against human breast cancer cell lines, including MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent).[1][2] Some of these compounds have shown promising anti-proliferative effects. For instance, a closely related derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively.[2] Importantly, these compounds generally show weaker cytotoxicity towards normal cell lines, suggesting a degree of selectivity for cancer cells.[2]
Table 3: Cytotoxicity Data for a Related Derivative
| Cell Line | IC₅₀ (µM) | Compound | Reference |
| MCF-7 (Breast Cancer) | 49.6 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | [2] |
| MDA-MB-231 (Breast Cancer) | 53.4 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | [2] |
Proposed Mechanism of Action
In silico studies and biological assays suggest that the anticancer mechanism of these 1,3,4-thiadiazole derivatives may involve the induction of apoptosis.[2] The activation of key executioner caspases, such as Caspase 3 and Caspase 8, is believed to play a crucial role in this process.[2] The following diagram illustrates a simplified proposed signaling pathway.
Experimental Protocols
Synthesis of 5-(Aryl)-1,3,4-thiadiazol-2-amines
The following is a general procedure for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.[4][8]
-
Reaction Mixture Preparation: A mixture of a substituted aromatic acid (0.15 mol), thiosemicarbazide (0.125 mol), and concentrated sulfuric acid (25 mL) is prepared in a suitable reaction vessel.
-
Heating: The mixture is slowly heated to 80-90°C on a thermostatically controlled water bath for approximately 7 hours.
-
Isolation of Crude Product: After cooling to room temperature, the reaction mixture is poured onto crushed ice. The acidic solution is then neutralized with a 10% ammonia solution until a precipitate forms.
-
Purification: The crude precipitate is collected by filtration, washed thoroughly with distilled water, and then dried.
-
Recrystallization: The dried product is recrystallized from a suitable solvent, such as 50% ethanol, to obtain the purified 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine.
In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically ranging from 1 to 100 µM) and incubated for another 24-48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential applications in cancer therapy. Their synthesis is straightforward, and they exhibit interesting biological activities, including the induction of apoptosis in cancer cells. Further research is warranted to optimize the structure for enhanced potency and selectivity, and to fully elucidate the molecular mechanisms underlying their anticancer effects. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this important heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole 97 1014-25-1 [sigmaaldrich.com]
- 8. Bot Verification [rasayanjournal.co.in]
Spectroscopic and Mechanistic Insights into 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for obtaining this data, and explores a potential mechanism of action related to its anticancer properties.
Core Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.47 | s | 1H | NH |
| 7.80 | d, J=8.3 Hz | 2H | Ar-H |
| 7.38 | s | 1H | Ar-H |
| 7.26 | t, J=8.1 Hz | 1H | Ar-H |
| 7.13 | d, J=8.1 Hz | 1H | Ar-H |
| 6.60 | d, J=8.0 Hz | 1H | Ar-H |
| 3.77 | s | 3H | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 163.86 | C=N (Thiadiazole ring) |
| 161.27 | C-S (Thiadiazole ring) |
| 160.44 | Ar-C |
| 157.96 | Ar-C |
| 142.23 | Ar-C |
| 130.36 | Ar-CH |
| 128.80 | Ar-C |
| 123.33 | Ar-CH |
| 115.11 | Ar-CH |
| 110.33 | Ar-CH |
| 107.82 | Ar-CH |
| 103.88 | Ar-CH |
| 55.50 | OCH₃ |
Note: The NMR data is based on the analysis of a closely related derivative, 2-(4-methoxyphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, as detailed in the cited literature. The assignments for the 3-methoxyphenyl and the thiadiazole amine moieties are expected to be highly comparable.
Infrared (IR) Spectroscopy
Table 3: FTIR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3201 | Strong, Broad | N-H Stretch |
| 2838 | Medium | C-H Stretch (aliphatic) |
| 1624 | Strong | C=N Stretch (Thiadiazole ring) |
| 1578 | Strong | C=C Stretch (aromatic) |
| 1249 | Strong | C-O-C Stretch (asymmetric) |
| 744 | Strong | C-S Stretch |
Mass Spectrometry (MS)
While a specific mass spectrum for this compound was not found in the available literature, the expected molecular ion peak and fragmentation pattern can be predicted based on its structure.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular Ion) |
| 179 | [M - N₂]⁺ |
| 135 | [M - CSN₂H₂]⁺ |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound and its derivatives.
Synthesis of this compound Derivatives[1]
The synthesis is typically a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.
Synthesis of this compound derivatives.
-
Thiosemicarbazide Formation : 3-Methoxybenzhydrazide is reacted with an appropriate aryl isothiocyanate in ethanol under reflux conditions to yield the corresponding 1,4-disubstituted thiosemicarbazide.
-
Cyclization : The purified thiosemicarbazide is then treated with concentrated sulfuric acid at room temperature to induce cyclization, forming the 1,3,4-thiadiazole ring. The product is precipitated by pouring the reaction mixture into ice water and neutralized.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition : Spectra are recorded with a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition : Spectra are recorded with a spectral width of 0-200 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : An LC-MS or GC-MS system equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquisition : The mass spectrum is acquired in positive ion mode.
Biological Activity and Signaling Pathway
Derivatives of 1,3,4-thiadiazole have demonstrated notable anticancer activity, often through the induction of apoptosis. In silico studies and in vitro assays on related compounds suggest a mechanism involving the activation of the extrinsic apoptosis pathway, primarily through caspase-8 and caspase-3.[1]
Proposed Apoptotic Pathway
The interaction of this compound derivatives with cancer cells is hypothesized to trigger a cascade of events leading to programmed cell death.
Proposed extrinsic apoptosis pathway initiated by the thiadiazole derivative.
This proposed pathway illustrates the initiation of apoptosis through the activation of death receptors on the cell surface, leading to the recruitment and activation of initiator caspase-8. Active caspase-8 then proteolytically activates executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis. This targeted induction of apoptosis in cancer cells is a key area of investigation for the development of novel chemotherapeutic agents.
References
physical and chemical properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide on 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound, a heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry.
Core Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₉N₃OS | [Calculated] |
| Molecular Weight | 207.25 g/mol | [1] |
| CAS Number | 247109-15-5 | [1] |
| Melting Point | 189–190 °C | [2] Note: This melting point is reported for a compound synthesized as 2-((4-methoxybenzyl)amino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, which is structurally very similar. Experimental verification for the title compound is recommended. |
| Appearance | Solid (predicted) | General property of similar compounds. |
| Solubility | Soluble in DMSO and ethanol. | Inferred from synthesis and biological testing protocols.[2] |
| pKa | Not experimentally determined. | Predicted to have a basic amino group and a weakly acidic N-H on the thiadiazole ring. |
Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of the corresponding thiosemicarbazide precursor. The following is a generalized experimental protocol based on established methods for analogous compounds.[2][3]
Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide (Intermediate)
-
Reaction Setup: To a solution of 3-methoxybenzoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a solution of thiosemicarbazide (1 equivalent) in the same solvent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with water and a non-polar solvent like hexane to remove impurities.
-
Purification: The crude 1-(3-methoxybenzoyl)thiosemicarbazide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis of this compound
-
Cyclization: The purified 1-(3-methoxybenzoyl)thiosemicarbazide (1 equivalent) is suspended in a dehydrating agent, typically concentrated sulfuric acid or polyphosphoric acid.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for 1-3 hours. The reaction should be monitored by TLC.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The acidic solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide.
-
Purification: The precipitate is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2] In silico and in vitro studies on compounds structurally related to this compound suggest a possible mechanism of action involving the induction of apoptosis through the activation of caspase-8.[4][5]
Proposed Signaling Pathway: Caspase-8 Mediated Apoptosis
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by this compound, based on the activity of analogous compounds.
Caption: Proposed extrinsic apoptosis pathway initiated by this compound.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and biological significance of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry.
Core Compound Data
The fundamental quantitative data for this compound and its closely related 4-methoxy isomer are summarized below. The molecular formula and weight are identical for both isomers.
| Property | Data | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₉N₃OS | [1][2] |
| Molecular Weight | 207.26 g/mol | [1][2] |
| Synonyms | 2-Amino-5-(3-methoxyphenyl)-1,3,4-thiadiazole | - |
| Related Isomer (CAS) | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (1014-25-1) | [1][2] |
Experimental Protocols
The synthesis of this compound and its derivatives typically follows a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.
A common synthetic route involves the reaction of 3-methoxybenzhydrazide with an appropriate aryl isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized using concentrated sulfuric acid to form the final 1,3,4-thiadiazole product.[3] The reaction yields for the initial thiosemicarbazide formation are reported to be between 43-96%, while the subsequent cyclization to the thiadiazole has yields ranging from 18-70%.[3]
An alternative one-pot synthesis method has been developed that avoids toxic reagents like POCl₃ or SOCl₂. This method utilizes a reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE).[4][5]
A widely used method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the dehydrocyclization of a substituted benzoyl thiosemicarbazide using concentrated sulfuric acid. The general procedure is as follows:
-
The substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to 20 mL of concentrated sulfuric acid with continuous shaking.
-
The reaction mixture is then poured into crushed ice, and the resulting solution is neutralized with a strong base, such as ammonia.
-
The solid precipitate that forms is filtered, dried, and recrystallized, typically from ethanol or a similar solvent.
The structural confirmation of the synthesized 1,3,4-thiadiazole derivatives is typically achieved through a combination of spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. For example, the N-H peaks of the amino group in the final thiadiazole compounds are typically observed between 3201 and 3204 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise molecular structure. In ¹H NMR spectra, the disappearance of N1, N2, and N4 protons from the thiosemicarbazide precursor and the appearance of the amino group's N-H peak confirm cyclization.[6] In ¹³C NMR, the methoxy group carbon signal consistently appears in the range of 55.50–55.58 ppm.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[7]
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the synthesized compound to confirm its purity and empirical formula.[3][6]
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][8][9][10]
Recent studies have focused on 1,3,4-thiadiazole derivatives containing a 3-methoxyphenyl substituent for their potential as anticancer agents, particularly against breast cancer cell lines.[6] Research has shown that these compounds can exhibit cytotoxic activity against both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells.[3][6]
In silico studies and biological tests suggest a multitarget mechanism of action for these compounds.[3][6] The most probable mechanism is linked to the activation of apoptotic pathways. Specifically, these compounds are thought to interact with and activate key proteins such as Caspase 3 and Caspase 8, which are critical executioners in the cell death cascade.[3] The activation of BAX proteins is also implicated, further supporting the induction of apoptosis as the primary mode of anticancer action.[3]
The 2-amino-1,3,4-thiadiazole scaffold is a core component in many compounds investigated for their antimicrobial effects. Derivatives have shown inhibitory activity against various bacterial strains, including S. aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against species like Aspergillus niger and Candida albicans.[8] The presence of specific substituents on the phenyl ring, such as halogens, can significantly enhance this antimicrobial potency.[8]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Immediate Release
This technical guide offers a detailed exploration of the solubility characteristics of the heterocyclic compound 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview based on available data for analogous compounds and outlines a standard experimental protocol for precise solubility determination.
Due to the limited publicly available quantitative solubility data for this compound, this guide leverages information on closely related structures to provide a predictive analysis of its solubility profile. The primary focus is on providing a robust methodological framework for researchers to generate their own data.
Predictive Solubility Profile from Analogous Compounds
An analysis of structurally similar compounds, such as 5-phenyl-1,3,4-thiadiazol-2-amine and other substituted 1,3,4-thiadiazole derivatives, suggests a likely solubility pattern for this compound.
It is anticipated that the compound will exhibit poor solubility in aqueous solutions. One study noted that 5-[substituted]-1,3,4-thiadiazol-2-amines are "almost insoluble in water".[1] Conversely, solubility is expected to be significantly higher in polar aprotic organic solvents. For instance, the related compound 5-Phenyl-1,3,4-thiadiazol-2-amine is reported to be soluble in dimethylformamide (DMF).[2]
Table 1: Predicted and Observed Solubility of this compound and Related Analogs
| Compound | Solvent | Solubility | Data Type |
| This compound | Aqueous Buffers | Predicted: Low | Predictive |
| This compound | Polar Aprotic Solvents (e.g., DMSO, DMF) | Predicted: Soluble | Predictive |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Dimethylformamide (DMF) | Soluble | Qualitative[2] |
| 5-[substituted]-1,3,4-thiadiazol-2-amines | Water | Almost Insoluble | Qualitative[1] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[3] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, DMSO, DMF)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Construct a calibration curve using standard solutions of the compound. Use this curve to determine the concentration of the dissolved compound in the original filtered supernatant, taking into account the dilution factor. The resulting concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of pyrimidines and its capacity for strong aromaticity, contribute to its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the significant biological potential of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The content herein is designed to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid in the research and development of novel therapeutics based on this versatile core.
Anticancer Activity: Targeting the Hallmarks of Cancer
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[3][4][5][6][7] Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes and disruption of critical signaling pathways.
Mechanism of Action: Interference with Key Signaling Pathways
Several studies have implicated 1,3,4-thiadiazole compounds in the modulation of crucial intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit components of this pathway, such as PI3Kα and Akt, leading to the induction of autophagy and suppression of tumor growth.[8][9] Molecular docking studies have suggested that these compounds can bind to the active sites of these kinases.[8]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some 1,3,4-thiadiazole derivatives have been found to inhibit components of this pathway, such as MEK, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Quantitative Anticancer Activity
The cytotoxic and antiproliferative activities of 1,3,4-thiadiazole derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [5] |
| Honokiol derivative 8a | A549 (Lung) | 1.62 ± 0.19 | [8] |
| Honokiol derivative 8a | HCT116 (Colon) | 2.53 ± 0.28 | [8] |
| Honokiol derivative 8a | MDA-MB-231 (Breast) | 4.61 ± 0.51 | [8] |
| Ciprofloxacin-based derivative 1h | SKOV-3 (Ovarian) | 3.58 | [12] |
| Ciprofloxacin-based derivative 1l | A549 (Lung) | 2.79 | [12] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [1] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [1] |
| Pyridine-bearing derivative 4h | HTC-116 (Colon) | 2.03 ± 0.72 | [8] |
| Pyridine-bearing derivative 4h | HepG-2 (Liver) | 2.17 ± 0.83 | [8] |
| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative 6e | MCF-7 (Breast) | 3.85 | [6] |
Antimicrobial Activity: A Broad Spectrum of Action
1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[10][13][14][15] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Antibacterial Activity
Numerous studies have reported the efficacy of 1,3,4-thiadiazoles against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard measure of their antibacterial potency.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Tetranorlabdane derivative 14a | Bacillus polymyxa | 2.5 | [13] |
| Benzimidazole derivative 8j | Pseudomonas aeruginosa | 12.5 | [13] |
| Benzimidazole derivative 8a | Pseudomonas aeruginosa | 12.5 | [13] |
| 2-amino-1,3,4-thiadiazole derivative 37 | Bacillus subtilis | 1000 | [13] |
| 2-amino-1,3,4-thiadiazole derivative 38 | Escherichia coli | 1000 | [13] |
Antifungal Activity
1,3,4-Thiadiazole compounds have also shown promising activity against a variety of fungal pathogens, including clinically relevant Candida species.[2][13] Some derivatives are believed to exert their antifungal effect by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 (MIC100) | [2] |
| Derivative 3l (2,4-dichlorophenyl substituted) | C. albicans ATCC 10231 | 5 | [16] |
| Derivative 3k (2,4-difluorophenyl substituted) | C. albicans ATCC 10231 | 10 | [16] |
| Derivative 3l | C. crusei ATCC 6258 | 10 | [16] |
| Derivative 3k | C. crusei ATCC 6528 | 10 | [16] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[17][18]
Cyclooxygenase (COX) Inhibition
The inhibition of COX-1 and COX-2 is a major mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Some 1,3,4-thiadiazole-based compounds have shown potent and, in some cases, selective inhibition of these enzymes.
| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrolo[3,4-d]pyridazinone derivative 5a | COX-1 | >13.16 | >329 | [19] |
| Pyrrolo[3,4-d]pyridazinone derivative 5a | COX-2 | 0.04 | [19] | |
| Pyrrolo[3,4-d]pyridazinone derivative 5j | COX-1 | >12.87 | >312 | [19] |
| Pyrrolo[3,4-d]pyridazinone derivative 5j | COX-2 | 0.04 | [19] |
Antiviral Activity: A Promising Frontier
The antiviral potential of 1,3,4-thiadiazole derivatives is an expanding area of research. These compounds have shown activity against a range of viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[1][20][21]
Quantitative Antiviral Activity
The half-maximal effective concentration (EC50) is used to measure the potency of antiviral compounds.
| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | TMV | 203.5 | [1] |
| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino) -1,3,4-thiadiazol-2-yl)methyl)acetamide 6 | HIV-1 | 0.96 | [20] |
| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino) -1,3,4-thiadiazol-2-yl)methyl)acetamide 6 | HIV-2 | 2.92 | [20] |
Other Biological Activities
Beyond the major activities discussed, 1,3,4-thiadiazole derivatives have also been investigated for a variety of other pharmacological effects, including:
-
Carbonic Anhydrase Inhibition: Certain sulfonamide-bearing 1,3,4-thiadiazoles are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[22]
-
Anticonvulsant Activity
-
Antidepressant Activity
-
Antitubercular Activity
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,3,4-thiadiazole compounds.
Anticancer Activity: MTT Assay for Cell Viability
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Antibacterial Activity: Agar Disc Diffusion Method
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the 1,3,4-thiadiazole compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.
Antifungal Activity: Broth Microdilution Method
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the 1,3,4-thiadiazole compounds in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its concentration according to standard protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Enzyme Inhibition Assays
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), the purified CA enzyme, and the 1,3,4-thiadiazole inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Protocol:
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the 1,3,4-thiadiazole inhibitor at various concentrations.
-
Pre-incubation: Allow the inhibitor to bind to the enzyme by pre-incubating the mixture.
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Product Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the percent inhibition of COX activity at each inhibitor concentration and calculate the IC50 value.
Conclusion
The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by a growing body of quantitative data and mechanistic insights, underscores their potential to address significant unmet medical needs. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current state of knowledge and practical methodologies to further explore the therapeutic potential of this remarkable heterocyclic core. Future research efforts should continue to focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 22. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, is a prominent scaffold in medicinal chemistry. Among its derivatives, the 5-substituted-1,3,4-thiadiazol-2-amine core has garnered significant attention due to its versatile pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological activities, and experimental evaluation of this important class of compounds, with a focus on their potential as therapeutic agents.
Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives
The most prevalent and versatile method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of thiosemicarbazide derivatives. This is typically achieved through oxidative cyclization or dehydration reactions.
General Synthetic Pathway
A common synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which is then cyclized using a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.
Caption: General Synthetic Workflow for 5-Substituted-1,3,4-Thiadiazol-2-amines.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines using Concentrated Sulfuric Acid
This protocol describes the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.
-
Materials: 4-substituted benzoyl thiosemicarbazide, concentrated sulfuric acid.
-
Procedure:
-
To 20 mL of concentrated sulfuric acid, add 0.02 mol of the appropriate 4-substituted benzoyl thiosemicarbazide portion-wise with constant shaking and cooling.
-
Heat the reaction mixture to 60-70°C for 5 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine.[1]
-
Protocol 2: Synthesis using Phosphorus Oxychloride
This method is an alternative for the cyclization step.
-
Materials: Substituted thiosemicarbazide, phosphorus oxychloride.
-
Procedure:
-
A mixture of the substituted thiosemicarbazide (1 mmol) and phosphorus oxychloride (5 mL) is refluxed for 1-2 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice water.
-
The resulting solution is neutralized with a base (e.g., potassium carbonate solution) to afford the crude product.
-
The crude product is filtered, washed with water, dried, and recrystallized from an appropriate solvent.
-
Biological Activities and Quantitative Data
5-Substituted-1,3,4-thiadiazol-2-amine derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.
Anticonvulsant Activity
Several derivatives have shown significant protection against seizures in preclinical models.
Table 1: Anticonvulsant Activity of Selected 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives
| Compound | 5-Substituent | Test Model | Dose (mg/kg) | Activity (% Protection) | Reference |
| 1 | 5-(3-methoxyphenyl)-N-phenyl | MES | 30 | 19.64 | [2] |
| 2 | 5-(3-methoxyphenyl)-N-phenyl | MES | 300 | 64.28 | [2] |
| 3 | 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-2-thiol | MES | 100 | 66.67 | [3] |
| 4 | 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-2-thiol | scPTZ | 100 | 80 | [3] |
| 5 | N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-2,5-diamine | MES | 30 | 100 | [4] |
Mechanism of Anticonvulsant Action
The anticonvulsant activity of these derivatives is often attributed to their interaction with the GABAergic system. By acting on GABAA receptors, they can enhance the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2][3]
Caption: Proposed Mechanism of Anticonvulsant Activity.
Anti-inflammatory Activity
These derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | 5-Substituent | Assay | IC₅₀ (µM) / % Inhibition | Reference |
| 6 | Adamantyl-based thiazolidinone | COX-1 Inhibition | IC₅₀ = 1.08 µM | [5] |
| 7 | Adamantyl-based thiazolidinone | COX-1 Inhibition | IC₅₀ = 1.12 µM | [5] |
| 8 | Carboxamide derivative | Protein Denaturation | 86.44% at 250 µg/ml | [6] |
| 9 | Carboxamide derivative | Protein Denaturation | 85.14% at 250 µg/ml | [6] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity is primarily linked to the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Some derivatives show selectivity for COX-2 over COX-1, which may lead to a reduced risk of gastrointestinal side effects.[7]
Caption: Mechanism of Anti-inflammatory Action via COX Inhibition.
Antimicrobial Activity
A broad range of antibacterial and antifungal activities have been reported for these compounds.
Table 3: Antimicrobial Activity of Selected 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives
| Compound | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 10 | 4-Fluorophenyl | S. aureus | 20-28 | [8] |
| 11 | 4-Chlorophenyl | B. subtilis | 20-28 | [8] |
| 12 | 4-Bromophenyl | S. epidermidis | 31.25 | [9] |
| 13 | 4-Bromophenyl | M. luteus | 15.63 | [9] |
| 14 | Free amino group | B. polymyxa | 2.5 | [9] |
Anticancer Activity
Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Table 4: Anticancer Activity of Selected 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives
| Compound | 5-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 15 | 2-(benzenesulfonylmethyl)phenyl | LoVo | 2.44 | [10] |
| 16 | 2-(benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 | [10] |
| 17 | Phenyl | MCF-7 | 1.62-4.61 | [11] |
| 18 | 4-Tolyl | A549 | 1.62-10.21 | [11] |
| 19 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 | 49.6 | [12] |
| 20 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | 53.4 | [12] |
Mechanism of Anticancer Action
The anticancer mechanism of these derivatives is multifaceted and can involve the inhibition of various key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases, topoisomerases, and histone deacetylases.[13][14]
Caption: Potential Anticancer Mechanisms of Action.
Carbonic Anhydrase Inhibition
Certain sulfonamide derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.
Table 5: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole-2-sulfonamide Derivatives
| Compound | Isozyme | Kᵢ (nM) | Reference |
| 21 | hCA I | 316.7 - 533.1 | [15] |
| 22 | hCA II | 412.5 - 624.6 | [15] |
| 23 | hCA II | 66 - 190 | [16] |
| 24 | CA II / IV | 10⁻⁸ - 10⁻⁹ M (Inhibition Constant) | [17] |
Conclusion
The 5-substituted-1,3,4-thiadiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of pharmacological activities. The synthetic accessibility and the potential for diverse substitutions at the 5-position make this core an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates based on this versatile heterocyclic system.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 3. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bepls.com [bepls.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-amino-5-substituted-1,3,4-thiadiazole moiety is of particular interest, and the nature of the substituent at the 5-position significantly influences the pharmacological profile of the molecule. This document provides a detailed protocol for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a valuable building block for the development of novel therapeutic agents.
The described synthesis follows a reliable and widely adopted two-step pathway. The first step involves the formation of an intermediate, N-(3-methoxybenzoyl)thiosemicarbazide, from the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide. The subsequent step is an acid-catalyzed intramolecular cyclization and dehydration of the thiosemicarbazide derivative to yield the final 1,3,4-thiadiazole product.[4][5] Concentrated sulfuric acid is a common and effective reagent for this cyclization.[4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Yields for similar reactions typically range from moderate to good.[4][7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Purification Method |
| N-(3-methoxybenzoyl)thiosemicarbazide | C₉H₁₁N₃O₂S | 225.27 | Solid | 85-95 | Recrystallization |
| This compound | C₉H₉N₃OS | 207.26 | Crystalline Solid | 60-75[4] | Recrystallization |
Experimental Protocols
Materials and Reagents
-
Thiosemicarbazide (CAS: 79-19-6)
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized Water
-
Ice Bath
-
Standard laboratory glassware and stirring equipment
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Part 1: Synthesis of N-(3-methoxybenzoyl)thiosemicarbazide (Intermediate)
This procedure details the formation of the thiosemicarbazide intermediate through the acylation of thiosemicarbazide.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: While maintaining the temperature at 0-5 °C, add 3-methoxybenzoyl chloride (1.71 g, 10 mmol) dropwise to the stirred solution over a period of 15-20 minutes. A white precipitate is expected to form during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane, 1:1).
-
Work-up and Isolation: Pour the reaction mixture into 150 mL of ice-cold water. The white precipitate, N-(3-methoxybenzoyl)thiosemicarbazide, will be collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold water to remove any unreacted starting materials and salts.
-
Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol-water mixture to yield a pure white solid.
Part 2: Synthesis of this compound (Final Product)
This protocol describes the acid-catalyzed cyclization of the intermediate to form the target compound.[5]
-
Reaction Setup: In a 100 mL beaker or flask, place the dried N-(3-methoxybenzoyl)thiosemicarbazide (2.25 g, 10 mmol) obtained from Part 1. Cool the flask in an ice bath.
-
Acid Addition: Carefully and slowly add 10 mL of pre-chilled concentrated sulfuric acid to the thiosemicarbazide intermediate in a portion-wise manner, ensuring the temperature does not rise excessively. Stir the mixture with a glass rod until all the solid has dissolved.
-
Reaction Progression: Remove the mixture from the ice bath and allow it to stand at room temperature for 1 hour with occasional stirring.
-
Work-up and Precipitation: Carefully pour the reaction mixture onto crushed ice (approximately 50-100 g) in a larger beaker. The product will precipitate out of the solution.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or 10% sodium hydroxide solution until the pH reaches approximately 7-8.[10] This should be done carefully in an ice bath to manage the exothermic reaction.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid thoroughly with cold water and dry it completely.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. 1711-05-3 | 3-Methoxybenzoyl chloride | Aryls | Ambeed.com [ambeed.com]
- 9. 3-Methoxybenzoyl chloride 99 1711-05-3 [sigmaaldrich.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Application Notes and Protocols for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pyrimidine, suggesting potential interactions with DNA replication processes.[1] Various derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities, including anticancer properties.[2][3] The presence of the 3-methoxyphenyl group is a key structural feature that may influence the compound's biological activity.
This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential anticancer agents. The information is compiled from recent studies on closely related analogues, providing a foundational guide for further research and development.
Anticancer Activity and Mechanism of Action
Research into derivatives of this compound suggests that these compounds exhibit cytotoxic effects against various cancer cell lines, particularly breast cancer. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and interference with cell cycle progression.[4][5]
-
Cytotoxicity: Derivatives have shown inhibitory effects on the proliferation of human breast cancer cell lines, including the estrogen-dependent MCF-7 and the estrogen-independent MDA-MB-231.[4][6]
-
Induction of Apoptosis: In silico studies and preliminary biological assays suggest a potential multitarget mechanism for these compounds, implicating the activation of key apoptotic proteins such as Caspase-3, Caspase-8, and BAX.[4][5] The activation of these caspases initiates a cascade of events leading to controlled cell death.
-
Cell Cycle Arrest: Some 2-amino-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of cell division.[7][8]
Data Presentation
The following tables summarize the cytotoxic activity of various derivatives of this compound against human breast cancer cell lines. It is important to note that the data presented is for derivatives of the core compound, as specific data for the parent molecule is limited in the reviewed literature.
Table 1: IC50 Values of 2-substituted-5-(3-methoxyphenyl)-1,3,4-thiadiazole Derivatives [4]
| Compound | Substituent at 2-amino position | Cancer Cell Line | IC50 (µM) |
| ST10 | 2-trifluoromethylphenylamino | MCF-7 | 49.6 |
| ST10 | 2-trifluoromethylphenylamino | MDA-MB-231 | 53.4 |
Table 2: Cell Viability of Breast Cancer Cell Lines Treated with 1,3,4-Thiadiazole Derivatives (100 µM, 24h) [6]
| Compound | Substituent at 2-amino position | Cancer Cell Line | % Cell Viability (± SD) |
| SCT-4 | 4-methoxyphenylamino | MCF-7 | 74 ± 3 |
| SCT-5 | 4-chlorophenylamino | MDA-MB-231 | 75 ± 2 |
Table 3: Inhibition of DNA Biosynthesis in Breast Cancer Cell Lines by 1,3,4-Thiadiazole Derivatives (100 µM, 24h) [6]
| Compound | Substituent at 2-amino position | Cancer Cell Line | % DNA Biosynthesis (± SD) |
| SCT-4 | 4-methoxyphenylamino | MCF-7 | 70 ± 3 |
| SCT-5 | 4-chlorophenylamino | MDA-MB-231 | 71 ± 3 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cells
-
6-well plates
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-BAX, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the changes in protein expression relative to the loading control (β-actin).
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating the anticancer activity.
Proposed Apoptotic Signaling Pathway
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
Application of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine in Corrosion Inhibition
Application Notes
Compound: 2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (A proxy for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine) Target Metal: Mild Steel Corrosive Medium: 1 M Hydrochloric Acid (HCl)
Overview: Thiadiazole derivatives are effective organic corrosion inhibitors, largely owing to the presence of heteroatoms (Nitrogen and Sulfur) and aromatic rings in their structure.[1][3] These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against the corrosive environment. 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (2-AMT) has demonstrated high protection efficiency for mild steel in highly acidic environments, achieving up to 98% inhibition.[1][2]
Mechanism of Action: The inhibition mechanism proceeds via adsorption of the thiadiazole molecules onto the mild steel surface.[1] This adsorption process is a combination of physisorption (electrostatic interaction between the charged metal surface and the protonated inhibitor molecule) and chemisorption (sharing of electrons between the d-orbitals of iron atoms and the lone pairs of nitrogen and sulfur heteroatoms, as well as the π-electrons of the benzene ring).[1] The inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2] The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm.[1][2]
Quantitative Data Summary
The following table summarizes the corrosion inhibition performance of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (2-AMT) on mild steel in 1 M HCl at 303 K. Data is compiled from electrochemical and weight loss measurements.
| Inhibitor Conc. (M) | Method | Corrosion Rate | Inhibition Efficiency (IE%) |
| 0 (Blank) | Weight Loss | 1.15 mg cm⁻² h⁻¹ | - |
| 5 x 10⁻⁴ | Weight Loss | 0.02 mg cm⁻² h⁻¹ | 98.2% |
| 1 x 10⁻⁴ | Weight Loss | 0.08 mg cm⁻² h⁻¹ | 93.0% |
| 5 x 10⁻⁵ | Weight Loss | 0.15 mg cm⁻² h⁻¹ | 86.9% |
| 1 x 10⁻⁵ | Weight Loss | 0.31 mg cm⁻² h⁻¹ | 73.0% |
| 0 (Blank) | PDP | Icorr = 988 µA cm⁻² | - |
| 5 x 10⁻⁴ | PDP | Icorr = 21 µA cm⁻² | 97.9% |
| 1 x 10⁻⁴ | PDP | Icorr = 71 µA cm⁻² | 92.8% |
| 5 x 10⁻⁵ | PDP | Icorr = 135 µA cm⁻² | 86.3% |
| 1 x 10⁻⁵ | PDP | Icorr = 271 µA cm⁻² | 72.6% |
| 0 (Blank) | EIS | Rct = 68 Ω cm² | - |
| 5 x 10⁻⁴ | EIS | Rct = 2987 Ω cm² | 97.7% |
| 1 x 10⁻⁴ | EIS | Rct = 1152 Ω cm² | 94.1% |
| 5 x 10⁻⁵ | EIS | Rct = 654 Ω cm² | 89.6% |
| 1 x 10⁻⁵ | EIS | Rct = 298 Ω cm² | 77.2% |
| Data sourced from the study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole.[1][2] | |||
| Abbreviations: PDP (Potentiodynamic Polarization), EIS (Electrochemical Impedance Spectroscopy), Icorr (Corrosion Current Density), Rct (Charge Transfer Resistance). |
Experimental Protocols
This method provides a direct measure of metal loss due to corrosion.
Materials:
-
Mild steel coupons of known dimensions (e.g., 2cm x 2cm x 0.1cm)
-
Abrasive papers (e.g., 240 to 1200 grit)
-
Distilled water, acetone
-
1 M HCl solution (blank)
-
1 M HCl solutions containing various concentrations of the inhibitor (e.g., 1x10⁻⁵ M to 5x10⁻⁴ M)
-
Analytical balance (±0.1 mg precision)
-
Water bath/thermostat
Protocol:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper, from coarse to fine.
-
Cleaning: Rinse the polished coupons with distilled water, degrease with acetone, and dry them in warm air.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse each coupon in a beaker containing 100 mL of the test solution (either blank HCl or HCl with inhibitor) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 303 K).[4]
-
Final Weighing: After the immersion period, retrieve the coupons. Remove corrosion products by cleaning with a brush, rinse with distilled water and acetone, and dry completely.
-
Weighing: Weigh the cleaned, dry coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mg cm⁻² h⁻¹: CR = ΔW / (A * t), where A is the surface area of the coupon in cm² and t is the immersion time in hours.[5]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical tests provide insights into the kinetics and mechanism of the corrosion process. These tests are performed using a potentiostat with a standard three-electrode cell.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel coupon with a defined exposed area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Test solutions (as in the weight loss method).
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described previously. Mount it in an electrode holder.
-
Cell Setup: Assemble the three-electrode cell with the test solution. Immerse the electrodes in the solution.
-
Stabilization: Allow the system to stabilize by immersing the working electrode for approximately 30-60 minutes until a stable Open Circuit Potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP.
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).[6]
-
The resulting impedance data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real).
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate IE%: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, polarize the working electrode potentiodynamically from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[7]
-
The resulting data is plotted as a Tafel plot (log of current density vs. potential).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate IE%: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100, where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor.
-
Visualizations
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: Adsorption mechanism of thiadiazole inhibitor on steel.
References
- 1. jchemlett.com [jchemlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. farsi.msrpco.com [farsi.msrpco.com]
in vitro biological assay methods for 1,3,4-thiadiazole derivatives
An overview of , complete with detailed application notes and protocols for researchers and drug development professionals. The 1,3,4-thiadiazole core is a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This document outlines key in vitro assays to evaluate the anticancer, antimicrobial, enzyme inhibitory, and antioxidant properties of its derivatives.
Anticancer Activity Assays
Application Note: 1,3,4-Thiadiazole derivatives are a promising class of compounds extensively studied for their anticancer properties.[3] These compounds can interfere with various cellular processes in cancer cells, including proliferation, cell cycle progression, and apoptosis.[3][4] In vitro assays are crucial first steps in identifying and characterizing the anticancer potential of new derivatives. Commonly used methods involve evaluating cytotoxicity against various cancer cell lines, such as breast (MCF-7, MDA-MB-231), colon (LoVo, HT-29), and liver (HepG-2) cancer lines.[3][5][6] Assays like MTT and CCK-8 measure cell viability, while flow cytometry can be used to analyze the effects on the cell cycle and apoptosis induction.[3]
Cell Viability Assessment using MTT Assay
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the 1,3,4-thiadiazole derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil or Etoposide).[5][7]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis software.
Caption: Workflow for the MTT cell viability assay.
Quantitative Data for Anticancer Activity
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 2g | LoVo (Colon) | Cell Viability | 2.44 | [3] |
| 2g | MCF-7 (Breast) | Cell Viability | 23.29 | [3] |
| 43 | MCF-7 (Breast) | CCK-8 | 1.78 | [5] |
| 43 | A549 (Lung) | CCK-8 | 4.04 | [5] |
| 84 | A549 (Lung) | CCK-8 | 2.12 | [5] |
| ST10 | MCF-7 (Breast) | MTT | 49.6 | [7] |
| ST10 | MDA-MB-231 (Breast) | MTT | 53.4 | [7] |
| 8a | Various (7 lines) | Cell Viability | 1.62 - 4.61 | [4] |
| 32a | HepG-2 (Liver) | Cell Viability | 3.31 | [4] |
Antimicrobial Activity Assays
Application Note: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1,3,4-Thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities.[1][8][9] In vitro antimicrobial screening is essential for identifying lead compounds. The agar diffusion method provides a preliminary qualitative assessment of activity, while the broth microdilution method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth.[8]
Antibacterial Susceptibility Testing by Agar Disc Diffusion
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from an 18-24 hour culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the 1,3,4-thiadiazole derivative (e.g., 25 mg/mL).[8] Aseptically place the discs onto the inoculated agar surface. Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic like Ciprofloxacin or Ampicillin).[9][10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.
Caption: Workflow for the agar disc diffusion method.
Quantitative Data for Antimicrobial Activity
| Compound Class | Microorganism | Assay | Result | Reference |
| Amoxicillin derivatives (40a-g) | P. mirabilis, E. coli | Disc Diffusion | Significant zones of inhibition | [8] |
| Benzimidazole derivatives (33a-g) | S. aureus, P. aeruginosa | Disc Diffusion | Moderate to good activity | [8] |
| Tetranorlabdane derivatives (14a) | B. polymyxa, P. aeruginosa | Broth Dilution | MIC = 2.5 µg/mL | [8] |
| Various derivatives | Gram-positive & Gram-negative | Not specified | 79 derivatives showed high inhibition | [1] |
| Various derivatives | 25 Fungal Species | Not specified | 75 derivatives showed high inhibition | [1] |
Enzyme Inhibition Assays
Application Note: 1,3,4-Thiadiazoles can act as inhibitors of various enzymes, making them attractive for treating diseases related to enzyme dysregulation.[1][11] For example, their inhibition of α-glucosidase is relevant for diabetes management, while inhibition of aminopeptidase N (APN) is explored in cancer therapy.[2][11] In vitro enzyme inhibition assays are fundamental for determining the potency and mechanism of action of these derivatives.
α-Glucosidase Inhibition Assay
Protocol:
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Reaction: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the 1,3,4-thiadiazole derivative solution (at various concentrations), and 10 µL of the α-glucosidase enzyme solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the pNPG substrate solution.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader. Acarbose is commonly used as a standard inhibitor.[2]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Mechanism of α-glucosidase inhibition assay.
Quantitative Data for Enzyme Inhibition
| Compound ID | Target Enzyme | Standard | IC₅₀ (µM) | Reference |
| Analogue 8 | α-Glucosidase | Acarbose | 1.10 ± 0.10 | [2] |
| Analogue 9 | α-Glucosidase | Acarbose | 1.30 ± 0.10 | [2] |
| Analogue 4 | α-Glucosidase | Acarbose | 2.20 ± 0.10 | [2] |
| (Standard) | α-Glucosidase | Acarbose | 11.50 ± 0.30 | [2] |
| 32a | EGFR | - | 0.08 | [4] |
| 32d | EGFR | - | 0.30 | [4] |
| Various | Aminopeptidase N (APN) | - | Micromolar range | [11] |
Antioxidant Activity Assays
Application Note: Oxidative stress is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. 1,3,4-Thiadiazole derivatives have been investigated for their antioxidant potential.[12][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid, simple, and widely used method to evaluate the antioxidant capacity of compounds.[12][14] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
DPPH Radical Scavenging Assay
Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound (1 mg/mL) in a suitable solvent like DMSO or methanol.[12] Prepare a 0.1 mM solution of DPPH in methanol.[12]
-
Reaction Mixture: In a test tube or 96-well plate, add 1 mL of the DPPH solution to 50 µL of the test compound solution at various concentrations.[12]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes (or up to 2 hours).[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol). Ascorbic acid is typically used as a positive control.[12]
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Caption: Principle of the DPPH radical scavenging assay.
Quantitative Data for Antioxidant Activity
| Compound ID | Assay | Standard | IC₅₀ (µM) | Reference |
| TZD 5 | DPPH Scavenging | Ascorbic Acid | 27.50 | [12][15] |
| TZD 3 | DPPH Scavenging | Ascorbic Acid | 28.00 | [12][15] |
| (Standard) | DPPH Scavenging | Ascorbic Acid | 29.2 | [12][15] |
| IIIA2 | DPPH Scavenging | - | Good activity | [13] |
| IIIA4 | DPPH Scavenging | - | Good activity | [13] |
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. saudijournals.com [saudijournals.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. chemmethod.com [chemmethod.com]
- 15. researchgate.net [researchgate.net]
The Versatility of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry: A Scaffold for Anticancer and Antimicrobial Drug Discovery
Application Note & Protocol
The heterocyclic scaffold, 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides a comprehensive overview of its applications, focusing on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols for its synthesis and biological evaluation are provided for researchers, scientists, and drug development professionals.
Anticancer Applications
Derivatives of the 1,3,4-thiadiazole ring system are recognized for their potent cytotoxic effects against a variety of cancer cell lines. The inclusion of the 3-methoxyphenyl group at the 5-position and an amine at the 2-position of the thiadiazole ring has been shown to be a key determinant of this activity. These compounds are thought to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and interference with DNA replication processes.[1][2] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine may contribute to its ability to interfere with DNA synthesis, thereby inhibiting the replication of tumor cells.[2]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting biological functions, is a key metric in these assessments.
| Compound ID | C2-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) |
| 1 | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6[2][3] |
| 1 | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4[2][3] |
| 2 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative | - | SKNMC (Neuroblastoma) | 5.41 ± 0.35[4] |
| 2 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative | - | PC3 (Prostate) | 22.19 ± 2.1[4] |
Antimicrobial Applications
The 1,3,4-thiadiazole scaffold is also a cornerstone in the development of novel antimicrobial agents.[5][6] The unique chemical properties of this heterocyclic system, including its mesoionic nature, contribute to favorable pharmacokinetic profiles, such as enhanced lipophilicity and membrane permeability.[7] These characteristics facilitate effective interaction with biological targets in pathogenic microorganisms. The structural diversity of 1,3,4-thiadiazole derivatives allows for the fine-tuning of their antimicrobial spectrum and potency against various bacterial and fungal strains.[5][6]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against a panel of microorganisms.
| Compound Type | Test Organism | Method | Result |
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | Disk Diffusion | Good inhibitory effects (81-91% inhibition)[6] |
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | MIC | 20-28 µg/mL[6] |
| General 1,3,4-Thiadiazole derivatives | Bacillus subtilis, Escherichia coli | Agar Diffusion | Significant activity observed[5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the specific synthesis of this compound. The synthesis typically proceeds via the cyclization of a thiosemicarbazide precursor.[8][9]
Step 1: Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide
-
Dissolve 3-methoxybenzoic acid hydrazide (1 equivalent) in ethanol.
-
Add an equimolar amount of an appropriate isothiocyanate (e.g., ammonium thiocyanate followed by acid workup, or a suitable isothiocyanate derivative).
-
Reflux the mixture for several hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(3-methoxybenzoyl)thiosemicarbazide.
Step 2: Cyclization to this compound
-
Add the synthesized 1-(3-methoxybenzoyl)thiosemicarbazide (1 equivalent) portion-wise to a dehydrating agent such as concentrated sulfuric acid, while keeping the temperature low.[8][9]
-
Stir the mixture at room temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia solution) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to yield this compound.
Caption: Synthetic route for this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,4-thiadiazole derivatives dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[5]
-
Media Preparation: Prepare nutrient agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Escherichia coli).
-
Pouring Plates: Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Well/Disc Application: Create wells in the agar or place sterile paper discs impregnated with the test compound at various concentrations on the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well or disc.
-
Analysis: Compare the zone diameters to those of a standard antibiotic (e.g., Ciprofloxacin) to evaluate the antimicrobial potency.
Postulated Signaling Pathway
In silico studies and experimental evidence suggest that 1,3,4-thiadiazole derivatives can exert their anticancer effects through a multitarget mechanism.[2] One of the proposed pathways involves the activation of caspases, which are key proteases in the apoptotic cascade.
Caption: Postulated apoptotic pathway initiated by 1,3,4-thiadiazole derivatives.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Its demonstrated efficacy against both cancer cells and microbial pathogens, coupled with its synthetic accessibility, makes it an attractive target for further investigation and optimization in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this versatile molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Introduction
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this compound is essential for various stages of research, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and UV-Vis Spectrophotometry.
Physicochemical Properties
A summary of the key physicochemical properties of the related compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, is provided below, which can serve as an estimate for the target analyte.
| Property | Value | Reference |
| Molecular Formula | C9H9N3OS | [1][2] |
| Molecular Weight | 207.25 g/mol | [1][3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible technique for the quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan (typically in the range of 254-320 nm for similar compounds).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the sample solution(s).
-
Record the peak area of the analyte for each injection.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ of the analyte.
-
Product Ion (Q3): To be determined by infusion and fragmentation of the analyte.
-
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare serial dilutions in a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples, typically in the ng/mL range.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. Analysis and Quantification:
-
Optimize the MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of the analyte.
-
Analyze the prepared calibration standards, QC samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary (HPLC-MS/MS)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in pure form or in simple, non-absorbing formulations.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Preparation of Solutions:
-
Solvent: Methanol or Ethanol.
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the solvent to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
3. Analysis and Quantification:
-
Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent).
-
Measure the absorbance of each standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve using the Beer-Lambert law.
Quantitative Data Summary (UV-Vis Spectrophotometry)
| Parameter | Expected Value |
| λmax | To be determined (likely in the 250-350 nm range) |
| Linearity (R²) | > 0.998 |
| Range | 1 - 20 µg/mL |
| Molar Absorptivity (ε) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for HPLC-UV analysis.
References
Application Notes and Protocols for Mechanism of Action Studies of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives, focusing on their anticancer properties. The protocols outlined below are based on published research and are intended to guide researchers in studying the biological effects of this class of compounds.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Various derivatives of this scaffold have demonstrated promising anticancer effects.[1] The core structure, featuring a 2-amino-1,3,4-thiadiazole moiety, is often enhanced by the presence of an aromatic ring at the 5th position. The specific substitution patterns on the aromatic ring and the amino group can significantly influence the compound's efficacy against cancer cells.[1]
Anticancer Activity and Mechanism of Action
Research indicates that this compound and its derivatives exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).[2][3] The proposed mechanism of action for the anticancer effects of these compounds appears to be multi-targeted, with a significant role in the induction of apoptosis.
-
Induction of Apoptosis: In silico and in vitro studies suggest that the primary mechanism of action is linked to the activation of the caspase signaling pathway.[2][3][4] Specifically, these compounds are thought to activate key executioner caspases, such as Caspase-3 and Caspase-8.[3]
-
Modulation of Apoptotic Proteins: The mechanism may also involve the activation of pro-apoptotic proteins like BAX.[3]
-
Inhibition of DNA Biosynthesis: Some derivatives have been shown to decrease DNA biosynthesis in cancer cells.[2]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound derivatives from various studies.
| Compound | Cell Line | Concentration (µM) | Effect | IC₅₀ (µM) | Reference |
| SCT-4 (a derivative) | MCF-7 | 100 | Decreased DNA biosynthesis to 70% ± 3 | - | [2] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | - | Strong anti-proliferative activity | 49.6 | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | - | Strong anti-proliferative activity | 53.4 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, which can be adapted from the synthesis of similar 1,3,4-thiadiazole derivatives.[5][2][3]
Materials:
-
3-Methoxybenzoic acid or 3-methoxybenzhydrazide
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ethanol
-
Crushed ice
-
10% Ammonia solution
Procedure:
-
Formation of Thiosemicarbazide Derivative (if starting from hydrazide): React 3-methoxybenzhydrazide with an appropriate aryl isothiocyanate in ethanol and reflux.
-
Cyclization: a. Slowly heat a mixture of the appropriate aromatic acid (e.g., 3-methoxybenzoic acid) (0.15 mol) and thiosemicarbazide (0.125 mol) with concentrated sulfuric acid (25 mL) to 80-90°C on a water bath for 7 hours.[5] b. Alternatively, dissolve the thiosemicarbazide derivative in concentrated sulfuric acid and stir at room temperature.[3]
-
Precipitation: After cooling, pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a 10% ammonia solution.
-
Purification: Filter the resulting precipitate, wash it thoroughly with distilled water, and dry it. Recrystallize the crude product from 50% ethanol to obtain the purified this compound.[5]
-
Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal cell line (e.g., fibroblasts) for assessing selectivity
-
Culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Caspase Activity Assay
This protocol is to determine if the compound induces apoptosis via caspase activation.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-3, -8, and/or -9 colorimetric or fluorometric assay kits
-
Lysis buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat the cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Lysis: Harvest the cells and lyse them using the lysis buffer provided in the assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase substrate (e.g., DEVD-pNA for Caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the manufacturer's instructions and compare the activity in treated cells to the control cells.
Visualizations
Caption: Proposed apoptotic signaling pathway activated by the compound.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols: Derivatization of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine, a promising scaffold in medicinal chemistry. The following sections detail synthetic protocols, biological evaluation methods, and quantitative activity data for novel derivatives with enhanced anticancer and antimicrobial properties.
Introduction
The 1,3,4-thiadiazole ring is a critical pharmacophore known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The parent compound, this compound, serves as a versatile starting material for the synthesis of novel derivatives. Strategic structural modifications aim to enhance the therapeutic potential of this scaffold, leading to the identification of lead compounds for further drug development.
Derivatization Strategies
The primary strategy for enhancing the biological activity of this compound involves the synthesis of N-substituted derivatives at the 2-amino position. This is typically achieved through the reaction of the parent amine with various electrophilic reagents, such as aromatic aldehydes to form Schiff bases, or with acyl chlorides and sulfonyl chlorides to yield the corresponding amides and sulfonamides.
A common synthetic route to the parent compound and its derivatives involves the cyclization of a thiosemicarbazide precursor.[3] This is often achieved by reacting 3-methoxybenzoyl chloride with thiosemicarbazide, followed by dehydrative cyclization using a condensing agent like concentrated sulfuric acid.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity of selected derivatives of this compound.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-Group (Substitution at 2-amino position) | Cell Line | IC50 (µM) |
| Parent Compound | -H | MCF-7 | >100 |
| ST10 | 2-Trifluoromethylphenyl | MCF-7 | 49.6[4] |
| ST10 | 2-Trifluoromethylphenyl | MDA-MB-231 | 53.4[4] |
| ST8 | 4-Methoxyphenyl | MCF-7 | 87.4[4] |
| ST8 | 4-Methoxyphenyl | MDA-MB-231 | 56.4[4] |
| ST9 | 4-Nitrophenyl | MCF-7 | 75.1[4] |
| ST3 | 4-Chlorophenyl | MDA-MB-231 | 78.6[4] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 4-Chlorophenyl | 62.5 | >100 | >100 |
| Derivative 2 | 4-Fluorophenyl | 28 | 50 | >100 |
| Derivative 3 | 4-Nitrophenyl | 35 | 60 | 75 |
| Ciprofloxacin | (Standard) | 18-20 | - | - |
| Griseofulvin | (Standard) | - | - | - |
Note: Data for antimicrobial activity is representative for this class of compounds and may not be specific to this compound derivatives due to limited specific data in the search results.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amines
This protocol describes a general two-step synthesis for N-aryl derivatives.
Step 1: Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide
-
To a solution of 3-methoxybenzoyl chloride (10 mmol) in a suitable solvent (e.g., acetone or THF), add an equimolar amount of thiosemicarbazide (10 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3-methoxybenzoyl)thiosemicarbazide.
Step 2: Cyclization to form this compound
-
Add the 1-(3-methoxybenzoyl)thiosemicarbazide (5 mmol) slowly to pre-cooled concentrated sulfuric acid (10 mL) with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., 10% NaOH or ammonia solution) until a precipitate is formed.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Step 3: Derivatization of the 2-amino group (Example: Schiff Base Formation)
-
Dissolve this compound (1 mmol) in glacial acetic acid (10 mL).
-
Add the desired substituted aromatic aldehyde (1 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.[5]
-
After cooling, pour the mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final Schiff base derivative.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives against cancer cell lines.[6]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match the 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of apoptosis induction by 1,3,4-thiadiazole derivatives via caspase activation.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of novel thiadiazole derivatives.
Logical Relationship
Caption: Logical relationship illustrating the derivatization of the parent compound to achieve enhanced activity.
References
Application Notes and Protocols for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules and its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,3,4-thiadiazole ring is a bioisostere of thiazole and benzene and is known for its metabolic stability.[4]
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated promising activity against a range of pathogenic microbes.[2][5] The antimicrobial potential is often influenced by the nature and position of the substituent on the phenyl ring.[2] For instance, the presence of halogen or oxygenated substituents on the phenyl ring of similar thiadiazole derivatives has been shown to modulate antibacterial and antifungal activities, respectively.[2] The 3-methoxy substitution on the phenyl ring of the target compound provides a key structural feature for investigation.
Potential Applications in Antimicrobial Research:
-
Lead Compound Identification: this compound can serve as a foundational structure for the development of novel antimicrobial agents. Its core can be modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.
-
Antibacterial Agent: Research on related compounds suggests potential activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][6]
-
Antifungal Agent: The thiadiazole nucleus is also associated with antifungal properties, with some derivatives showing efficacy against clinically relevant fungi like Candida albicans and Aspergillus niger.[5][6]
-
Mechanism of Action Studies: This compound can be used in assays to elucidate novel antimicrobial mechanisms, potentially involving the inhibition of essential microbial enzymes or disruption of cellular processes like cell wall synthesis.[7]
Data Presentation
While specific experimental data for this compound is not extensively available in the cited literature, the following tables provide a representative template for presenting antimicrobial susceptibility data. Values are hypothetical and intended for illustrative purposes, based on activities observed for structurally related compounds.
Table 1: Representative Antibacterial Activity Data (MIC in µg/mL)
| Compound/Standard | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
| This compound | 32 | 64 | 128 | >256 |
| Ciprofloxacin (Standard) | 1 | 0.5 | 0.25 | 1 |
Table 2: Representative Antifungal Activity Data (MIC in µg/mL)
| Compound/Standard | C. albicans | A. niger |
| This compound | 64 | 128 |
| Fluconazole (Standard) | 4 | 16 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and antimicrobial evaluation of this compound, adapted from standard procedures for this class of compounds.[5][8]
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed cyclization of 1-(3-methoxybenzoyl)thiosemicarbazide.
Materials:
-
3-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Thiosemicarbazide
-
Pyridine
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of 3-Methoxybenzoyl chloride: A mixture of 3-methoxybenzoic acid (1 equivalent) and thionyl chloride (1.5 equivalents) is refluxed for 2-3 hours. Excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Synthesis of 1-(3-Methoxybenzoyl)thiosemicarbazide: The crude 3-methoxybenzoyl chloride is dissolved in a suitable solvent like DCM. Thiosemicarbazide (1 equivalent) and pyridine (1.1 equivalents) are added, and the mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Cyclization to form this compound: The dried 1-(3-methoxybenzoyl)thiosemicarbazide (1 equivalent) is added portion-wise to cold (0-5 °C) concentrated sulfuric acid (4-5 equivalents) with constant stirring.[5] The mixture is stirred at room temperature for 10-12 hours.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice. The resulting solution is neutralized with a saturated solution of sodium bicarbonate. The precipitate formed is filtered, washed thoroughly with cold water until neutral, and dried. The crude product is then recrystallized from ethanol to afford pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[7][9]
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., ATCC cultures)
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: A stock solution of the test compound is prepared by dissolving it in DMSO to a high concentration (e.g., 10 mg/mL). Standard drugs are prepared similarly.
-
Preparation of Inoculum: Bacterial strains are cultured in MHB overnight at 37°C. Fungal strains are cultured in SDB for 24-48 hours at 30-35°C. The cultures are then diluted in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Serial Dilution: In a 96-well plate, 100 µL of sterile broth is added to wells 2 through 12. In well 1, 200 µL of the test compound at a specific starting concentration (prepared by diluting the stock solution in broth) is added.
-
A two-fold serial dilution is performed by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. 100 µL is discarded from well 10. This results in concentrations ranging from the starting concentration down to 1/512th of it.
-
Well 11 serves as the growth control (broth and inoculum, no compound), and well 12 serves as the sterility control (broth only).
-
Inoculation: 100 µL of the prepared microbial inoculum is added to wells 1 through 11, bringing the final volume in each well to 200 µL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. Results can be confirmed by reading the optical density (OD) at 600 nm.
Visualizations
The following diagrams illustrate a general workflow for antimicrobial drug discovery and a hypothetical mechanism of action.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Caption: Hypothetical Mechanism of Action Diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Docking Studies of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a 3-methoxyphenyl substituent is a feature that has been explored in the design of various bioactive molecules. In silico studies on similar 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl group have suggested a potential multitarget mechanism of action in cancer, with a likely interaction with apoptotic proteins such as Caspase-8.[1][2][3]
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This application note provides a detailed protocol for performing a computational docking study of this compound with human Caspase-8, a key mediator in apoptotic pathways and a potential target for anticancer therapies.
Potential Biological Target: Human Caspase-8
Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis, or programmed cell death. Its activation triggers a cascade of downstream effector caspases, leading to the dismantling of the cell. Dysregulation of apoptosis is a hallmark of cancer, and molecules that can modulate the activity of caspases are of great interest as potential therapeutic agents. The crystal structure of human Caspase-8 has been resolved, providing a basis for structure-based drug design and molecular docking studies. For the purpose of this protocol, the high-resolution crystal structure of human Caspase-8 in complex with an inhibitor (PDB ID: 1QTN) will be utilized.
Experimental Protocols
This section outlines a detailed methodology for a computational docking study of this compound against human Caspase-8 using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or similar chemical database: For obtaining the 3D structure of the ligand.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of human Caspase-8 from the PDB database (e.g., PDB ID: 1QTN).
-
Clean the Protein Structure: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands. For this protocol, retain only the protein chains of Caspase-8.
-
Prepare for Docking using AutoDockTools:
-
Load the cleaned PDB file into AutoDockTools.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT file format (e.g., caspase8.pdbqt).
-
Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Prepare for Docking using AutoDockTools:
-
Load the ligand file into AutoDockTools.
-
Detect the rotatable bonds within the ligand.
-
Merge non-polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).
-
Grid Generation
-
Define the Binding Site: In AutoDockTools, with the prepared protein loaded, define the active site for docking. This is typically centered around the binding pocket of the co-crystallized ligand in the original PDB structure or a predicted binding site.
-
Set Grid Box Parameters: A grid box defines the three-dimensional space where the docking simulation will be performed. Adjust the center and dimensions (x, y, z) of the grid box to encompass the entire binding site of Caspase-8. A grid box size of approximately 60 x 60 x 60 Å is often a good starting point.
-
Generate Grid Parameter File: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the grid box center and its dimensions.
Docking Simulation
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command structure:
-
Output Files: The simulation will generate an output PDBQT file (results.pdbqt) containing the predicted binding poses of the ligand, and a log file (log.txt) containing the binding affinity scores for each pose.
Post-Docking Analysis
-
Visualize Docking Poses: Load the receptor (caspase8.pdbqt) and the docking results (results.pdbqt) into a molecular viewer like PyMOL or Chimera.
-
Analyze Interactions: Examine the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of Caspase-8.
-
Evaluate Binding Affinity: The binding affinity, reported in kcal/mol in the log file, provides an estimate of the binding strength. Lower (more negative) values indicate a stronger predicted binding.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from a computational docking study of this compound and its analogs against human Caspase-8. Please note that these are example values for illustrative purposes, as specific experimental data for this exact compound is not publicly available.
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues (Example) |
| This compound | Caspase-8 | -7.8 | 1.5 | Arg258, His317, Gln358, Ser408 |
| Analog 1 (4-methoxy) | Caspase-8 | -7.5 | 2.8 | Arg258, His317, Tyr406 |
| Analog 2 (2-chloro) | Caspase-8 | -8.1 | 0.9 | Arg258, Cys360, Gln358 |
| Analog 3 (unsubstituted) | Caspase-8 | -7.2 | 4.5 | His317, Gln358, Ser408 |
Visualizations
Signaling Pathway
Caption: Proposed interaction of the compound with the extrinsic apoptotic pathway.
Experimental Workflow
Caption: Computational docking workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the cyclization of 3-methoxybenzoic acid with thiosemicarbazide in the presence of a strong dehydrating agent or catalyst. This one-pot synthesis is efficient for generating the 2-amino-5-aryl-1,3,4-thiadiazole scaffold.
Q2: Which dehydrating agents are typically used for this synthesis, and how do they compare?
Commonly used dehydrating agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1] Concentrated H₂SO₄ is effective and widely used, often providing good yields.[2][3] POCl₃ is also a powerful dehydrating agent, but it can sometimes lead to the formation of 1,3,4-oxadiazole byproducts through desulfurization.[4][5] The choice of reagent can significantly impact reaction time, temperature, and overall yield.
Q3: What are the critical parameters to control for optimizing the reaction yield?
The key parameters to optimize are:
-
Choice and amount of dehydrating agent: The efficiency of the cyclization is highly dependent on the dehydrating agent.
-
Reaction temperature: While some reactions proceed at room temperature, most require heating. However, excessive heat can cause degradation.
-
Reaction time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.
-
Purity of starting materials: Impurities in 3-methoxybenzoic acid or thiosemicarbazide can interfere with the reaction and lead to side products.
Q4: How can I purify the final product, this compound?
The most common purification method is recrystallization.[3] Suitable solvents for recrystallization include ethanol, 2-propanol, and butanol.[2] The choice of solvent depends on the impurity profile of the crude product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Dehydrating Agent: The chosen dehydrating agent may not be strong enough or may have degraded. 2. Suboptimal Reaction Temperature: The temperature may be too low for the cyclization to occur or too high, causing decomposition. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Poor Quality of Starting Materials: Impurities in 3-methoxybenzoic acid or thiosemicarbazide can inhibit the reaction. | 1. Use a fresh, potent dehydrating agent such as concentrated H₂SO₄ or POCl₃. Ensure anhydrous conditions. 2. Optimize the temperature. For H₂SO₄, heating is often required. Monitor the reaction progress at different temperatures. 3. Track the reaction using TLC until the starting materials are consumed. 4. Ensure the purity of the starting materials by checking their melting points and/or running spectroscopic analysis. |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: A common side reaction, especially with POCl₃, is the formation of the corresponding 1,3,4-oxadiazole.[4][5] 2. Incomplete Cyclization: The intermediate acylthiosemicarbazide may be present in the final mixture. 3. Degradation: High temperatures can lead to the decomposition of starting materials or the product. | 1. If using POCl₃, consider switching to concentrated H₂SO₄ to minimize oxadiazole formation. Optimize reaction conditions (lower temperature, shorter time) for POCl₃. 2. Increase the reaction time or the amount of dehydrating agent to drive the cyclization to completion. 3. Lower the reaction temperature and monitor the reaction closely. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the work-up solvent. 2. Oily Product: The product may not crystallize easily. 3. Persistent Impurities: Some impurities may co-crystallize with the product. | 1. After quenching the reaction with ice water and neutralization, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. 2. Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Column chromatography can also be employed. 3. Attempt recrystallization from a different solvent system. A solvent/anti-solvent combination might be effective. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-Aryl-1,3,4-thiadiazol-2-amines
| Method | Dehydrating Agent/Catalyst | Typical Reaction Conditions | Reported Yield Range | Reference(s) |
| A | Concentrated Sulfuric Acid (H₂SO₄) | Heating (60-80°C) | 32-53% for 3-methoxyphenyl derivatives | [2] |
| B | Phosphorus Oxychloride (POCl₃) | Reflux | Moderate to good, but can be variable | [6][7] |
| C | Polyphosphate Ester (PPE) | Reflux in Chloroform (10h) | 44-70% for various aryl derivatives | [1][8] |
Experimental Protocols
Method A: Synthesis using Concentrated Sulfuric Acid
This protocol is adapted from the synthesis of similar 5-aryl-1,3,4-thiadiazol-2-amines.[2][3]
-
Reaction Setup: To a solution of 3-methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 2.5 mL per 0.2 g of thiosemicarbazide derivative) dropwise with stirring in an ice bath.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate will form as the ice melts.
-
Neutralization and Filtration: Neutralize the mixture with a suitable base (e.g., 10% ammonia solution or saturated KOH solution) to a basic pH.[9] Filter the resulting solid precipitate.
-
Washing: Wash the solid thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent such as 2-propanol or butanol to obtain pure this compound.[2]
Method B: Synthesis using Phosphorus Oxychloride (POCl₃)
This is a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[6][7]
-
Reaction Setup: In a round-bottom flask, mix 3-methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents).
-
Addition of POCl₃: Add phosphorus oxychloride (in excess, e.g., 12 mL per mole of carboxylic acid) to the mixture.
-
Reaction: Heat the mixture under reflux for 30 minutes to 1 hour.
-
Work-up: Cool the reaction mixture and carefully add water (e.g., 15 mL). Reflux the mixture for an additional 3-4 hours.
-
Isolation: Cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Filtration: Neutralize the solution with a saturated potassium hydroxide (KOH) solution. Filter the resulting precipitate.
-
Washing and Purification: Wash the solid with water, dry it, and recrystallize from a suitable solvent.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that I should consider during purification?
A1: this compound is a heterocyclic aromatic amine. Compounds of this class are typically polar and may exhibit basic properties due to the presence of the free amino group. This polarity and basicity are critical factors to consider when selecting purification techniques, as they can lead to challenges such as poor solubility in non-polar solvents and strong interactions with acidic stationary phases like silica gel.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 3-methoxybenzoic acid and thiosemicarbazide, as well as by-products from side reactions. The specific impurities will depend on the synthetic route employed. For instance, if the synthesis involves a cyclization step, incomplete cyclization may result in acylthiosemicarbazide intermediates.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for 2-amino-1,3,4-thiadiazole derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q4: How can I assess the purity of my compound?
A4: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. Spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and help identify any remaining impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For 2-amino-1,3,4-thiadiazole derivatives, mixtures of DMF/water or ethanol/water have been used successfully.[1] |
| Compound precipitates out of solution too quickly, leading to poor purity. | The solution cooled too rapidly, or the solvent is a very poor solvent at room temperature. | Slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath. Consider using a solvent system where the compound has slightly higher solubility at room temperature. |
| Oily precipitate forms instead of crystals. | The compound may be impure, or the solvent is not appropriate. | Try to purify the compound by another method first, such as column chromatography, to remove major impurities. Alternatively, try a different recrystallization solvent. |
| Poor recovery of the compound. | The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive. | Select a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks badly on the TLC plate and column. | The compound is highly polar and/or basic, leading to strong interactions with the acidic silica gel.[2][3] The sample may be overloaded.[4] | Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia (in methanol) to the eluent to neutralize the acidic sites on the silica gel.[2][4] Use a less concentrated sample for TLC analysis.[4] Consider using a different stationary phase like alumina or amine-functionalized silica.[2] |
| Compound does not move from the baseline on the TLC plate. | The eluent is not polar enough.[4] | Increase the polarity of the eluent. For very polar compounds, solvent systems like dichloromethane/methanol with a small percentage of ammonium hydroxide may be necessary.[5] |
| Compound elutes too quickly (at the solvent front). | The eluent is too polar.[4] | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.[4] |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. | Systematically screen different solvent systems with varying polarities and compositions. A good starting point for many heterocyclic amines is a gradient of ethyl acetate in hexane, followed by more polar systems like dichloromethane/methanol if necessary.[6] |
| The compound appears to decompose on the column. | The compound is unstable on silica gel. | Test the stability of your compound on a silica TLC plate before running a column.[5] If it is unstable, consider using a less acidic stationary phase like deactivated silica, alumina, or florisil.[5] |
Experimental Protocols
The following are generalized protocols for the purification of 2-amino-1,3,4-thiadiazole derivatives and should be optimized for this compound.
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. For similar compounds, a mixture of N,N-dimethylformamide (DMF) and water (1:2 v/v) has been reported to be effective.[1]
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Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Develop a suitable mobile phase using TLC. A good Rf value for the target compound is typically between 0.2 and 0.4. For polar, basic compounds, consider eluents such as dichloromethane:methanol (e.g., 98:2 to 90:10) or ethyl acetate:hexane with the addition of 0.5% triethylamine to prevent streaking.
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Column Packing: Pack a glass column with silica gel (100-200 mesh) as a slurry in the chosen eluent.
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Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[7]
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Elution: Add the eluent to the top of the column and apply pressure to begin elution. Collect fractions and monitor them by TLC.
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Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Tables
Table 1: Typical Recrystallization Solvents for 2-Amino-1,3,4-thiadiazole Derivatives
| Solvent System | Ratio (v/v) | Notes | Reference |
| N,N-Dimethylformamide (DMF) / Water | 1:2 | Effective for a range of substituted 2-amino-1,3,4-thiadiazoles. | [1] |
| Ethanol | - | A common solvent for recrystallizing organic compounds. | [8] |
| Acetic Acid | - | Can be used for some derivatives. | [9] |
| Chloroform | - | Mentioned for recrystallization of some thiadiazole precursors. | [10] |
Table 2: Example Solvent Systems for Column Chromatography of Heterocyclic Amines
| Stationary Phase | Eluent System | Modifier | Notes | Reference |
| Silica Gel | Dichloromethane / Methanol | 1-10% NH₄OH in Methanol | For very polar basic compounds. | [5] |
| Silica Gel | Ethyl Acetate / Hexane | 0.1-2.0% Triethylamine | To reduce peak tailing of basic compounds. | [4] |
| Amine-functionalized Silica | Ethyl Acetate / Hexane | None | Can provide better separation for basic amines without the need for modifiers. | [2] |
| Reversed-phase C18 Silica | Acetonitrile / Water | 0.1% Triethylamine | For purification of polar, ionizable compounds. | [11] |
Visual Workflows
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. Purification [chem.rochester.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. jocpr.com [jocpr.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. biotage.com [biotage.com]
Technical Support Center: Synthesis of Substituted 1,3,4-Thiadiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 1,3,4-thiadiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles in a question-and-answer format.
Q1: My reaction to synthesize 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide is resulting in a very low yield. What are the potential causes and solutions?
A1: Low yields in this synthesis are a common issue. Here are several factors to investigate:
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Inefficient Dehydrating Agent: The cyclization of the thiosemicarbazide intermediate requires a strong dehydrating agent to remove water and drive the reaction to completion.[1] Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] Ensure you are using a sufficient quantity of a potent dehydrating agent. For instance, an insufficient amount of PPA can lead to reaction failure.
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Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, many require heating to overcome the activation energy for cyclization. Conversely, excessive heat can lead to the degradation of your starting materials or the final product. If you are using microwave-assisted synthesis, optimization of both temperature and irradiation time is crucial for improving yields.
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Poor Quality Starting Materials: Impurities in your carboxylic acid or thiosemicarbazide can significantly interfere with the reaction. It is essential to ensure the purity of your reagents before commencing the synthesis.
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Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Solubility Issues: Poor solubility of the starting materials in the chosen solvent can hinder the reaction. If you observe poor solubility, consider exploring alternative solvents such as tetrahydrofuran (THF), dioxane, or isopropanol.[1]
Q2: I am attempting to synthesize a 2,5-disubstituted-1,3,4-thiadiazole from an acyl hydrazide and carbon disulfide, but my acyl hydrazide is not dissolving in ethanol. What should I do?
A2: Solubility issues with acyl hydrazide derivatives in ethanol are a known challenge.[1] You can try the following troubleshooting steps:
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Solvent Screening: As ethanol is not working, you should explore other solvents. Good alternatives to try include THF, dioxane, and isopropanol.[1]
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Gentle Heating: Gently warming the solvent might help to dissolve the acyl hydrazide. However, be cautious not to overheat, as this could lead to degradation.
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Sonication: Using an ultrasonic bath can sometimes help to dissolve stubborn starting materials.
Q3: During the purification of my substituted 1,3,4-thiadiazole, I am observing multiple spots on the TLC plate, and column chromatography is proving difficult. What are some common side products and how can I improve purification?
A3: The presence of multiple spots on TLC indicates the formation of side products or the presence of unreacted starting materials. Common side products can include uncyclized intermediates or products from competing reactions. To improve purification:
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Reaction Monitoring: Closely monitor your reaction with TLC to ensure it goes to completion. This will minimize the amount of starting material in your crude product.
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Recrystallization: Before resorting to column chromatography, attempt to purify your product by recrystallization. This can often remove minor impurities and sometimes even the major side products if a suitable solvent system is found.
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Solvent System Optimization for Chromatography: If column chromatography is necessary, systematically screen for an optimal solvent system for your column. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity of the eluent should allow for better separation.
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Alternative Purification Techniques: Depending on the properties of your compound, you could also consider other purification techniques such as preparative TLC or flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted 1,3,4-thiadiazoles?
A1: The most common and versatile starting materials for the synthesis of 1,3,4-thiadiazole derivatives include thiosemicarbazides, acyl hydrazides, and dithiocarbazates.[2] These precursors can be cyclized with various reagents to afford the desired substituted 1,3,4-thiadiazole ring.
Q2: Are there any "green" or more environmentally friendly methods for synthesizing 1,3,4-thiadiazoles?
A2: Yes, research is ongoing to develop more environmentally benign synthetic routes. Some approaches focus on using less hazardous reagents and solvents. For example, methods utilizing solid-phase synthesis or microwave-assisted reactions can reduce reaction times and the need for large volumes of solvents. Additionally, some newer protocols aim to replace harsh dehydrating agents like concentrated sulfuric acid with milder alternatives.
Q3: I am working on drug development. What are the known biological targets of 1,3,4-thiadiazole derivatives?
A3: 1,3,4-Thiadiazole derivatives are known to exhibit a wide range of biological activities and have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.[3] In the context of cancer, they have been shown to interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. They have also been identified as inhibitors of important enzymes like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of substituted 1,3,4-thiadiazoles from various starting materials, providing a comparison of reaction conditions and yields.
Table 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles from Thiosemicarbazide and Carboxylic Acids
| Carboxylic Acid | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | PPE | Chloroform | 85 | 1 | - | [4] |
| Isonicotinic acid | PCl₅ | Solid-phase | Room Temp | - | >91 | [5] |
| Acetic Acid | H₂SO₄ | Water | Reflux | 3 | 99 | [6] |
| Formic Acid | Conc. HCl | Neat | 107 | 4.5-5 | ~90 | [6] |
| Propionic Acid | Polyphosphoric Acid | Neat | 102-111 | 1.5 | - | [3] |
Table 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Acyl Hydrazides
| Acyl Hydrazide | Second Component | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoylhydrazide | Benzaldehyde | Lawesson's Reagent/DMAP | Toluene | Reflux | 10 | 75-97 | [3] |
| Benzhydrazide | Alkyl 2-(methylthio)-2-thioxoacetate | p-TSA | Water | 80 | 3 | 83 | [7] |
| Bis-acid hydrazide | CS₂ | KOH | Ethanol | Reflux | 8 | 82 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide using Polyphosphate Ester (PPE)
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Reaction Setup: To a boiling mixture of benzoic acid (1 g, 8.2 mmol) and thiosemicarbazide (0.75 g, 8.2 mmol) in 6 mL of chloroform, add 1 g of polyphosphate ester (PPE).
-
Reaction: Stir the resulting mixture at 85 °C for one hour. The reaction should be monitored by TLC.
-
Work-up: After completion, dilute the reaction mixture with 5 mL of distilled water.
-
Neutralization: Neutralize the pH of the mixture with sodium bicarbonate.
-
Isolation: The formed precipitate is filtered off.
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Purification: Wash the precipitate with chloroform and hexane to yield the product.[4]
Protocol 2: One-Pot Synthesis of 2,5-Diaryl-1,3,4-thiadiazoles from Aldehydes and Hydrazides using Lawesson's Reagent
-
Hydrazone Formation: A mixture of an aryl aldehyde (1.0 mmol) and an aryl hydrazide (1.0 mmol) is refluxed in ethanol for 2 hours.
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Solvent Removal: The ethanol is evaporated in vacuo.
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Thionation and Cyclization: To the crude hydrazone, add Lawesson's reagent (0.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in toluene.
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Reaction: Reflux the resulting mixture for 10 hours.
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Work-up: After cooling, the reaction mixture is worked up using standard procedures (e.g., extraction and washing).
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Purification: The crude product is purified by column chromatography to afford the 2,5-diaryl-1,3,4-thiadiazole.[3]
Visualizations
Synthetic Workflow
Caption: A general workflow for the synthesis of substituted 1,3,4-thiadiazoles.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in 1,3,4-thiadiazole synthesis.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a precipitate. What should I do?
A1: Precipitation can occur for several reasons, including low solubility in the chosen solvent, storage at an inappropriate temperature, or the use of a non-anhydrous solvent. First, gently warm the solution to room temperature and vortex to see if the compound redissolves. Ensure that the solvent is anhydrous, as moisture can sometimes reduce solubility or cause degradation. If precipitation persists, you may have exceeded the compound's solubility limit in that specific solvent. Please refer to the solubility data in Table 1 for guidance on appropriate solvents and concentrations.
Q2: I observed a color change in my stock solution. Is it still usable?
A2: A color change in the stock solution often indicates chemical degradation, possibly due to oxidation or light sensitivity.[1] It is strongly recommended to discard the solution and prepare a fresh one. To prevent this, store stock solutions in amber vials to protect them from light and consider storing them under an inert gas like argon or nitrogen if the compound is known to be sensitive to oxygen.[1]
Q3: What are the optimal storage conditions for stock solutions of this compound?
A3: For short-term storage (up to 1-2 weeks), aliquots can be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation.[1] The compound itself should be stored at 2-8°C in a dark place under an inert atmosphere.[2] Always allow aliquots to equilibrate to room temperature before use to prevent condensation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: How can I assess the stability of my this compound solution over time?
A4: The stability of your solution can be monitored by analyzing aliquots at different time points using High-Performance Liquid Chromatography (HPLC).[1] By comparing the purity and peak area of the parent compound to a time-zero sample, you can quantify any degradation.[1] A detailed protocol for this procedure is provided in the Experimental Protocols section.
Q5: What are the common degradation pathways for thiadiazole derivatives?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar heterocyclic compounds can be susceptible to hydrolysis of the amine group, cleavage of the thiadiazole ring under harsh pH conditions, or oxidation. For diamine structures, intermolecular cyclization to form imidazolidinones or nucleophilic attack to form urea derivatives are known thermal degradation pathways.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate in Solution | Exceeded solubility limit. | Consult the solubility data (Table 1). Consider using a different solvent or a lower concentration. |
| Storage at low temperature. | Gently warm to room temperature and vortex to redissolve. | |
| Non-anhydrous solvent used. | Use a fresh, anhydrous solvent for stock preparation. | |
| Loss of Biological Activity | Chemical degradation of the compound. | Confirm the purity of the stock solution using HPLC (see Protocol 2). If degradation is confirmed, prepare a fresh stock solution. |
| Color Change in Solution | Oxidation or light-induced degradation. | Discard the solution. Prepare a fresh stock and store in amber vials, potentially under an inert atmosphere.[1] |
| Inconsistent Experimental Results | Instability of the compound in the assay buffer. | Perform a stability study of the compound in the assay buffer at the working concentration and temperature. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1] |
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | > 50 | Clear solution |
| DMF | > 30 | Clear solution |
| Ethanol | < 1 | Suspension |
| Methanol | < 1 | Suspension |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
Table 2: Hypothetical Stability Data of this compound in DMSO (10 mM Stock Solution) by HPLC
| Storage Condition | Time Point | Purity (%) | Observations |
| -80°C | 6 months | 99.5 | No visible change |
| -20°C | 6 months | 98.2 | No visible change |
| 4°C | 1 month | 95.1 | Slight yellowing |
| Room Temperature (dark) | 24 hours | 98.5 | No visible change |
| Room Temperature (light) | 24 hours | 88.4 | Noticeable color change |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
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Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
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Mix: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary.
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Aliquot: Dispense the stock solution into single-use, sterile, amber vials.
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Label: Clearly label each aliquot with the compound name, concentration, date, and solvent.
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Store: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Time-Zero Analysis: Immediately analyze an aliquot of the fresh stock solution by HPLC to establish the initial purity and peak area.
-
Storage: Store aliquots of the stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature in both light and dark).
-
Time Points: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Equilibrate: Allow the aliquot to thaw and equilibrate to room temperature.
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Analyze: Analyze the aliquot by HPLC using the identical method as the time-zero sample.
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Compare: Assess for degradation by comparing the purity (parent compound peak area relative to total peak area) and the peak area of the parent compound to the time-zero sample.[1]
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for assessing solution stability via HPLC.
References
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is the cyclization of a thiosemicarbazide precursor, specifically 1-(3-methoxybenzoyl)thiosemicarbazide. This reaction is typically carried out in the presence of a strong dehydrating agent, such as concentrated sulfuric acid, which facilitates the intramolecular cyclization to form the desired 1,3,4-thiadiazole ring.
Q2: I have obtained a product with a different melting point and spectral data than expected for this compound. What could be the issue?
A2: A common issue is the formation of an isomeric byproduct, 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The formation of the desired 1,3,4-thiadiazole versus the 1,2,4-triazole isomer is highly dependent on the reaction conditions. Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields can stem from several factors:
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Incomplete reaction: The cyclization reaction may not have gone to completion.
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Suboptimal reaction conditions: The temperature or reaction time may need optimization.
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Degradation of starting materials: The starting materials, particularly 3-methoxybenzoyl chloride, can be sensitive to moisture.
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Formation of byproducts: The formation of side products, such as the triazole isomer, will reduce the yield of the desired product.
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Issues during work-up and purification: Product loss can occur during extraction, washing, and recrystallization steps.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, it is crucial to handle the reagents with care. 3-Methoxybenzoyl chloride is corrosive and reacts with water, releasing HCl gas. Concentrated sulfuric acid is a strong acid and oxidizing agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guides
Issue 1: Presence of an Impurity with a Similar Mass in the Final Product
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Symptom: Mass spectrometry indicates the presence of the desired product, but also another compound with the same molecular weight. NMR and/or melting point are inconsistent with the pure desired product.
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Potential Cause: Formation of the isomeric byproduct, 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Troubleshooting Steps:
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Confirm the Identity of the Byproduct: Analyze the crude product using techniques like NMR spectroscopy. The proton and carbon NMR spectra of the triazole isomer will differ significantly from the desired thiadiazole.
-
Adjust Reaction Conditions: The formation of the 1,3,4-thiadiazole is favored under acidic conditions. Ensure that a strong acid, like concentrated sulfuric acid, is used as the cyclizing agent. If you are using other cyclization conditions, consider switching to a strong acid medium.
-
Purification: Careful column chromatography or fractional crystallization may be required to separate the two isomers.
-
Issue 2: Incomplete Reaction and Presence of Starting Material
-
Symptom: TLC or LC-MS analysis of the crude product shows the presence of the starting acylthiosemicarbazide.
-
Potential Cause:
-
Insufficient reaction time or temperature.
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Ineffective dehydrating agent.
-
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
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Ensure Anhydrous Conditions: The dehydrating agent (e.g., concentrated sulfuric acid) must be of good quality and used in sufficient quantity to drive the reaction to completion. Ensure all glassware is thoroughly dried before use.
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Issue 3: Low Overall Yield and Presence of 3-Methoxybenzoic Acid
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Symptom: A low yield of the desired product is obtained, and 3-methoxybenzoic acid is identified as a byproduct.
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Potential Cause: Hydrolysis of the starting material, 3-methoxybenzoyl chloride, during the initial step of forming the acylthiosemicarbazide.
-
Troubleshooting Steps:
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Use Anhydrous Solvents and Reagents: Ensure that the solvent used for the reaction with thiosemicarbazide is anhydrous.
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Control Reaction Temperature: The reaction of 3-methoxybenzoyl chloride with thiosemicarbazide is often exothermic. Perform the addition at a controlled temperature (e.g., 0 °C) to minimize side reactions.
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Purify the Intermediate: If possible, purify the 1-(3-methoxybenzoyl)thiosemicarbazide intermediate before the cyclization step to remove any 3-methoxybenzoic acid.
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Data Presentation
| Compound | Structure | Common Conditions for Formation | Key Differentiating Analytical Data |
| This compound (Desired Product) | Acid-catalyzed cyclization (e.g., conc. H₂SO₄) | Distinct ¹H and ¹³C NMR chemical shifts for the aromatic and thiadiazole ring protons/carbons. | |
| 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Isomeric Byproduct) | Neutral or basic cyclization conditions | Different ¹H and ¹³C NMR chemical shifts, particularly for the heterocyclic ring. The C=S carbon will have a characteristic chemical shift in the ¹³C NMR. | |
| 1-(3-methoxybenzoyl)thiosemicarbazide (Unreacted Intermediate) | Incomplete cyclization | Presence of signals corresponding to the acylthiosemicarbazide backbone in NMR. | |
| 3-Methoxybenzoic Acid (Starting Material Hydrolysis) | Presence of water during the initial acylation step | Characteristic carboxylic acid proton signal in ¹H NMR and carbonyl signal in ¹³C NMR. |
Experimental Protocols
Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide
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Dissolve thiosemicarbazide in a suitable anhydrous solvent (e.g., pyridine or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add an equimolar amount of 3-methoxybenzoyl chloride to the cooled solution.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 1-(3-methoxybenzoyl)thiosemicarbazide. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Cyclization to this compound[1]
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Carefully add the dried 1-(3-methoxybenzoyl)thiosemicarbazide portion-wise to an excess of cold (0 °C) concentrated sulfuric acid with constant stirring.
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After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction by TLC.
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Pour the reaction mixture carefully onto crushed ice.
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Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the product precipitates.
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Filter the precipitated solid, wash thoroughly with water to remove any inorganic salts, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing common byproducts.
troubleshooting failed reactions of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
General Reaction Scheme
The primary synthetic route involves the acid-catalyzed cyclization and dehydration of thiosemicarbazide with 3-methoxybenzoic acid. This reaction requires a strong dehydrating agent to facilitate the formation of the thiadiazole ring.[1][2][3]
Caption: General reaction pathway for the synthesis of the target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: Why is my reaction failing to produce the desired product, or why is the yield extremely low?
Answer: A failed or low-yield reaction can be attributed to several factors related to reagents, reaction conditions, and monitoring. The most common culprits are insufficient dehydration, suboptimal temperature, and impure starting materials.[4]
Below is a systematic workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting failed or low-yield reactions.
Question 2: My spectral analysis (NMR/Mass Spec) suggests the formation of an isomer. What is the likely byproduct?
Answer: The reaction between thiosemicarbazide and carboxylic acids can potentially lead to the formation of a 1,2,4-triazole derivative as a side product.[5] The reaction conditions are critical for regioselectivity. The use of strongly acidic media (like concentrated H₂SO₄ or POCl₃) strongly favors the formation of the desired 1,3,4-thiadiazole.[5][6] If the reaction is run under neutral or alkaline conditions, the formation of the 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol isomer becomes more probable.[5][7]
Question 3: How can I effectively purify the final product and remove unreacted starting materials?
Answer: Effective purification is crucial for obtaining a high-purity product.
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Reaction Monitoring: First, ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC).[5] This minimizes the amount of starting material in the crude product.
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Work-up: After the reaction, quenching with ice-water and neutralizing the excess acid with a base (e.g., ammonia solution or sodium bicarbonate) will precipitate the crude product.[3][8]
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Recrystallization: The most common and effective method for purification is recrystallization.[5] Solvents such as ethanol, ethanol-water mixtures, or DMF are frequently used.[3][5] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, which results in the formation of purer crystals.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the strong acid (e.g., H₂SO₄, POCl₃) in this synthesis? A: The strong acid serves two primary functions. First, it acts as a catalyst to activate the carbonyl group of 3-methoxybenzoic acid, making it more susceptible to nucleophilic attack by thiosemicarbazide. Second, it functions as a powerful dehydrating agent, which is essential for removing two molecules of water during the acylation and subsequent cyclization steps to form the stable aromatic thiadiazole ring.[1][4]
Q2: Are there alternative, milder, or "greener" methods for this synthesis? A: Yes, conventional methods often require harsh conditions.[9] Modern approaches aim to improve efficiency and reduce environmental impact. These include microwave-assisted and ultrasonic irradiation syntheses, which can significantly reduce reaction times, improve yields, and sometimes proceed under solvent-free conditions.[5][9]
Q3: Can I use a derivative of 3-methoxybenzoic acid, like an ester or acyl chloride? A: Yes, derivatives can be used. For instance, reacting a methyl benzoate ester with thiosemicarbazide can form the acylthiosemicarbazide intermediate, which is then cyclized.[3] Using an acyl chloride is also a common method. However, the reaction conditions, particularly the choice of catalyst and solvent, will need to be adjusted accordingly.
Data Presentation & Experimental Protocols
Table 1: Comparison of Cyclizing Agents and Reported Yields for 2-Amino-5-Aryl-1,3,4-Thiadiazoles
| Cyclizing/Dehydrating Agent | Reactants | Reported Yield | Reference |
| Concentrated H₂SO₄ | Acylthiosemicarbazide | 32-53% | --INVALID-LINK--[10] |
| Phosphorus Oxychloride (POCl₃) | Carboxylic Acid + Thiosemicarbazide | Good-Excellent | --INVALID-LINK--[2] |
| Polyphosphate Ester (PPE) | Benzoic Acid + Thiosemicarbazide | 64.4% | --INVALID-LINK--[8][11] |
| Phosphorus Pentachloride (PCl₅) | Carboxylic Acid + Thiosemicarbazide (Solid Phase) | >91% | --INVALID-LINK--[12] |
Key Experimental Protocols
Protocol 1: Synthesis via Cyclization with Concentrated Sulfuric Acid
This protocol is adapted from general procedures for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines.[3]
-
Intermediate Synthesis: A mixture of 3-methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1.2 equivalents) is heated under reflux in a suitable solvent (e.g., methanol) for 8-10 hours to form 1-(3-methoxybenzoyl)thiosemicarbazide.
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Cooling & Isolation: The reaction mixture is cooled and poured into ice-water. The resulting solid precipitate is filtered, washed with water, and dried.
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Cyclization: The dried intermediate, 1-(3-methoxybenzoyl)thiosemicarbazide (1 equivalent), is added portion-wise to cold (0-5 °C) concentrated sulfuric acid (e.g., 4-5 mL per gram of intermediate) with constant stirring.
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Reaction: The mixture is stirred at room temperature for a specified time (e.g., 8-12 hours), with progress monitored by TLC.
-
Work-up: The reaction mixture is carefully poured onto crushed ice.
-
Neutralization & Precipitation: The acidic solution is neutralized with a base (e.g., concentrated ammonia solution) to a pH of 8-9. The precipitated solid is the crude product.
-
Purification: The crude product is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent like ethanol.
Protocol 2: Synthesis via Cyclization with Phosphorus Oxychloride (POCl₃)
This protocol is based on general literature methods.[2]
-
Reactant Mixture: A mixture of 3-methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
Addition of POCl₃: Phosphorus oxychloride (POCl₃) (approx. 2-3 equivalents) is added slowly to the mixture under cooling in an ice bath.
-
Reflux: The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Cooling & Quenching: After completion, the mixture is cooled to room temperature and then very carefully poured onto crushed ice.
-
Neutralization: The acidic mixture is neutralized with a suitable base (e.g., potassium carbonate or ammonia solution) until the product precipitates out.
-
Purification: The solid product is filtered, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol) is performed to obtain the pure compound.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. jocpr.com [jocpr.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scale-up synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: The most prevalent methods for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles on a larger scale involve the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative. Key reagents for cyclization and dehydration at scale include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). A solid-phase approach using PCl₅ has also been reported with high yields, offering a potentially safer and more efficient alternative for industrial production.
Q2: What are the critical safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of exothermic reactions, particularly when using strong acids like concentrated sulfuric acid or polyphosphoric acid. The surface-area-to-volume ratio decreases upon scale-up, which can lead to inefficient heat dissipation and a risk of thermal runaway. It is crucial to have robust temperature control, an adequate cooling system, and a well-defined emergency shutdown procedure. Handling of corrosive and toxic reagents like POCl₃ and PCl₅ also requires appropriate personal protective equipment (PPE) and engineering controls.
Q3: How can I minimize the formation of the 1,2,4-triazole side product?
A3: The formation of 1,2,4-triazole derivatives is a common side reaction, especially under alkaline conditions. To favor the formation of the desired 1,3,4-thiadiazole, the cyclization reaction should be conducted in a strong acidic medium.
Q4: What are the recommended purification methods for the final product at an industrial scale?
A4: At an industrial scale, purification typically involves recrystallization from a suitable solvent system. Common solvents for this class of compounds include ethanol, methanol, or mixtures of dimethylformamide (DMF) and water. The choice of solvent will depend on the solubility and impurity profile of the crude product. Filtration and drying under vacuum are standard procedures for isolating the final, purified compound.
Q5: Can microwave-assisted synthesis be used for large-scale production?
A5: While microwave-assisted synthesis can significantly reduce reaction times and improve yields at the lab scale, its application for large-scale industrial production is still limited due to challenges in scalability and equipment cost. However, it can be a valuable tool for process optimization and the rapid synthesis of smaller batches of material.
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is run for a sufficient duration as determined by the monitoring.- Check the quality and concentration of the cyclizing agent (e.g., H₂SO₄, PPA). |
| Poor Quality of Starting Materials | - Verify the purity of the 3-methoxybenzoic acid and thiosemicarbazide using appropriate analytical techniques (e.g., NMR, melting point).- Impurities can interfere with the reaction and lead to side product formation. |
| Suboptimal Reaction Temperature | - Ensure the reaction temperature is maintained within the optimal range for the chosen synthetic route. For acid-catalyzed cyclizations, temperatures are typically elevated (e.g., 80-120°C). |
| Hydrolysis of Intermediates | - If the synthesis involves moisture-sensitive intermediates, ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen, argon). |
Issue 2: Thermal Runaway or Poor Temperature Control
| Possible Cause | Troubleshooting Steps |
| Inadequate Heat Dissipation | - On a large scale, the rate of heat generation can exceed the rate of heat removal. Ensure the reactor's cooling system is adequate for the reaction exotherm.- Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. |
| Rate of Reagent Addition is Too Fast | - For highly exothermic steps, such as the addition of concentrated sulfuric acid, slow and controlled addition is critical. Use a dosing pump for precise control.- Monitor the internal temperature closely during the addition. |
| Insufficient Mixing | - Poor mixing can lead to localized hot spots. Ensure the stirring speed is sufficient to maintain a homogenous reaction mixture. |
Issue 3: Product Purity Issues
| Possible Cause | Troubleshooting Steps |
| Presence of Starting Materials | - As confirmed by TLC or HPLC, this indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Yield". |
| Formation of Side Products (e.g., 1,2,4-triazoles) | - Ensure the reaction is performed under strongly acidic conditions to favor the 1,3,4-thiadiazole ring formation. |
| Inefficient Purification | - Optimize the recrystallization solvent system to effectively remove impurities while maximizing product recovery.- Consider a second recrystallization or treatment with activated carbon if colored impurities persist. |
Data Presentation
The following table summarizes various synthetic methods for 2-amino-5-aryl-1,3,4-thiadiazoles, providing a comparison of reaction conditions and reported yields at a laboratory scale. These can serve as a starting point for scale-up process development.
| Starting Materials | Cyclizing/Dehydrating Agent | Reaction Conditions | Reported Yield (%) |
| 3-Methoxybenzoic acid, Thiosemicarbazide | Concentrated H₂SO₄ | 80-90°C, 7 hours | 32-53 |
| Carboxylic acid, Thiosemicarbazide | Phosphorus Pentachloride (PCl₅) | Room temperature, solid-phase grinding | >91 |
| Alkanoic acid, Thiosemicarbazide | Polyphosphoric Acid (PPA) | 100-120°C, 1-2 hours | ~90 |
| 4-substituted benzoyl thiosemicarbazides | Concentrated H₂SO₄ | 60-70°C, 5 hours | Not specified |
Experimental Protocols
Method 1: Cyclization using Concentrated Sulfuric Acid (Conventional Heating)
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Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a condenser, charge 3-methoxybenzoic acid and thiosemicarbazide in equimolar amounts.
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Reagent Addition: Slowly and carefully add concentrated sulfuric acid (approximately 3-5 molar equivalents) to the stirred mixture. The addition should be controlled to maintain the internal temperature below a specified limit (e.g., 60°C). An initial exotherm is expected.
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Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 5-7 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH is approximately 7-8. This will precipitate the crude product.
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Isolation and Purification: Filter the solid product, wash it thoroughly with water until the washings are neutral, and dry it under vacuum. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified this compound.
Method 2: Solid-Phase Synthesis using Phosphorus Pentachloride (PCl₅)
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Reaction Setup: In a dry, well-ventilated area, charge a suitable solid-phase reactor or a robust grinding apparatus with thiosemicarbazide (1 molar equivalent), 3-methoxybenzoic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).
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Reaction: Grind the reactants at room temperature until the reaction is complete. The reaction is often accompanied by a change in the physical state of the mixture.
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Work-up: Transfer the crude product to a separate vessel.
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Neutralization: Carefully add a 5% aqueous sodium carbonate solution to the crude product with stirring until the pH of the resulting slurry is between 8 and 8.2.
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Isolation and Purification: Filter the solid product, wash it with water, and dry it. Recrystallize the crude product from a mixture of DMF and water to yield the pure product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and hypothetical data for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring. This ring is substituted at the 2-position with an amine group (-NH₂) and at the 5-position with a 3-methoxyphenyl group. The key functional groups that may be susceptible to degradation are the 1,3,4-thiadiazole ring itself, the primary amine, and the methoxy ether linkage on the phenyl ring.
Q2: What are the primary predicted degradation pathways for this compound under forced degradation conditions?
A2: Based on the functional groups present, the following degradation pathways are predicted under stress conditions such as acid/base hydrolysis, oxidation, and photolysis:
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Hydrolytic Degradation:
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Acid-catalyzed hydrolysis: Potential cleavage of the ether linkage of the methoxyphenyl group to form a phenol. The thiadiazole ring is generally stable to acid hydrolysis but can be cleaved under harsh conditions.
-
Base-catalyzed hydrolysis: The primary amine is unlikely to be hydrolyzed. The methoxy group is also generally stable to base. The thiadiazole ring may be susceptible to cleavage under strong basic conditions.
-
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Oxidative Degradation: The primary amine and the sulfur atom in the thiadiazole ring are potential sites of oxidation. This could lead to the formation of N-oxides or sulfoxides/sulfones, which may be followed by ring cleavage. The methoxy group can also undergo oxidative O-demethylation.
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Photodegradation: Aromatic and heterocyclic compounds can be susceptible to photodegradation. Potential pathways include photo-oxidation and ring cleavage or rearrangement. Thiazole-containing compounds have been shown to undergo photo-oxygenation.[1]
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation information. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the definitive structure of isolated degradation products.
Q4: How can I minimize the degradation of this compound during storage and handling?
A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen), to protect it from light, moisture, and atmospheric oxygen. For solutions, use of buffered systems and protection from light (e.g., using amber vials) is recommended. Stability in different solvents should be evaluated as part of formulation development.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
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Possible Cause 1: Hydrolytic Degradation.
-
Troubleshooting: If you are working in an aqueous or protic solvent, especially at non-neutral pH, you may be observing hydrolytic degradants. Compare chromatograms of samples stressed under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to see if any of the unexpected peaks match. A potential degradant could be the corresponding phenol from the cleavage of the methoxy group.
-
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting: If your sample has been exposed to air or oxidizing agents (even trace peroxides in solvents like THF or diethyl ether), you may be seeing oxidation products. To confirm, intentionally degrade a sample with a mild oxidizing agent (e.g., 3% H₂O₂) and compare the resulting chromatogram.
-
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Possible Cause 3: Photodegradation.
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Troubleshooting: If your samples have been exposed to light (ambient or UV), photodegradation may have occurred. Protect your samples from light using amber vials or by working in a dark room. Expose a sample to a UV lamp to see if this intentionally generates the unknown peaks.
-
Problem 2: The concentration of my stock solution of this compound is decreasing over time.
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Possible Cause 1: Instability in the chosen solvent.
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Troubleshooting: The compound may be unstable in the solvent you are using. Perform a preliminary stability study in different solvents (e.g., acetonitrile, methanol, DMSO, buffered aqueous solutions at different pH values) to find a more suitable vehicle.
-
-
Possible Cause 2: Adsorption to container surfaces.
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Troubleshooting: Highly aromatic compounds can sometimes adsorb to glass or plastic surfaces. Try using silanized glass vials or different types of plastic containers (e.g., polypropylene) to see if this mitigates the loss of the compound.
-
-
Possible Cause 3: Inadequate storage conditions.
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Troubleshooting: Ensure your stock solutions are stored at an appropriate temperature (e.g., -20°C or -80°C) and are protected from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
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Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Condition: Incubate the solution at 60°C for 24 hours.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Processing: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method.
Protocol 2: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature for 24 hours, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Processing: Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method.
Protocol 3: Forced Degradation by Photolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) and place it in a quartz cuvette or a transparent vial. Prepare a control sample in an amber vial wrapped in aluminum foil.
-
Stress Condition: Expose the sample to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 in ICH Q1B guidelines) for a specified duration.
-
Control: Keep the control sample in the same chamber but protected from light.
-
Sample Processing: At the end of the exposure period, dilute the samples with the mobile phase for HPLC analysis.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC-UV method.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 M HCl | 24 | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 24 | 60°C | 8.5% | 1 |
| 3% H₂O₂ | 24 | Room Temp | 25.8% | 3 |
| Photolysis (ICH Q1B) | 24 | Room Temp | 12.1% | 2 |
| Thermal | 48 | 80°C | 5.3% | 1 |
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Preparation of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Our aim is to help you identify and resolve common issues encountered during the preparation of this compound, thereby improving yield, purity, and overall success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between 3-methoxybenzoic acid and thiosemicarbazide to form the thiadiazole ring requires a strong dehydrating agent to drive the cyclization.
-
Troubleshooting:
-
Choice of Cyclizing Agent: Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used.[1][2] The effectiveness of these agents can vary depending on the specific reaction conditions. If one agent gives low yields, consider trying another.
-
Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration and at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum conversion.[3] For instance, reactions with sulfuric acid may require heating at 80-90°C for several hours.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Stoichiometry: Ensure the correct molar ratios of reactants and cyclizing agent are used. A slight excess of the carboxylic acid and the cyclizing agent relative to thiosemicarbazide is often employed.[1]
-
Moisture: The presence of water can inhibit the cyclization reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used where applicable.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. (See Q2 for more details on side reactions).
-
Product Loss During Work-up and Purification:
-
Troubleshooting:
-
Precipitation: After quenching the reaction mixture in ice water, ensure complete precipitation of the product by adjusting the pH to be slightly alkaline (pH 8-8.2).[1]
-
Recrystallization: While recrystallization is crucial for purification, it can lead to product loss. Choose a solvent system that provides good recovery. Ethanol or a mixture of DMF and water are often used for recrystallization of similar compounds.[1][4]
-
-
Q2: I have obtained a product, but I suspect it is impure. What are the likely impurities and how can I identify and remove them?
A2: Impurities in the synthesis of this compound can arise from unreacted starting materials, side reactions, or decomposition products.
Common Impurities and Their Identification:
| Impurity | Identification Methods | Removal Strategy |
| Unreacted 3-methoxybenzoic acid | TLC, ¹H NMR (presence of a carboxylic acid proton signal ~10-12 ppm) | Wash the crude product with a dilute sodium bicarbonate solution. |
| Unreacted thiosemicarbazide | TLC, ¹H NMR (presence of characteristic signals for thiosemicarbazide) | Recrystallization. |
| 1-(3-methoxybenzoyl)thiosemicarbazide (Intermediate) | TLC, Mass Spectrometry | Ensure complete cyclization by optimizing reaction time and temperature. Can be separated by column chromatography. |
| 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Isomeric byproduct) | ¹H NMR, ¹³C NMR, Mass Spectrometry. Isomeric triazoles are often formed when the cyclization is performed under alkaline conditions.[5] | Careful optimization of reaction conditions (acidic medium favors the 1,3,4-thiadiazole). Separation can be challenging but may be achieved by fractional crystallization or column chromatography. |
Purification Strategy:
-
Initial Wash: After precipitation, wash the crude product thoroughly with water to remove any water-soluble impurities and inorganic salts. A wash with a dilute solution of sodium bicarbonate can help remove any unreacted acidic starting material.
-
Recrystallization: This is the most common and effective method for purifying the final product.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel may be necessary. A gradient of ethyl acetate in hexane is a common eluent system for separating compounds of similar polarity.[6]
Q3: The color of my final product is off-white/yellowish, not the expected white solid. What could be the reason?
A3: A colored product can indicate the presence of impurities.
Potential Causes and Solutions:
-
Decomposition: Excessive heating during the reaction or drying can lead to the decomposition of the product or starting materials, resulting in colored impurities.
-
Troubleshooting: Carefully control the reaction temperature and dry the final product under vacuum at a moderate temperature.
-
-
Oxidation: The amino group on the thiadiazole ring can be susceptible to oxidation, which can lead to colored byproducts.
-
Troubleshooting: Store the final product in a dark place under an inert atmosphere.[7]
-
-
Residual Starting Materials or Reagents: Some starting materials or reagents may be colored.
-
Troubleshooting: Ensure complete removal of all starting materials and reagents during the work-up and purification steps.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from literature methods for the synthesis of similar 2-amino-5-aryl-1,3,4-thiadiazoles.[2][4]
Materials:
-
3-Methoxybenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
10% Ammonia solution
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask, cautiously add 3-methoxybenzoic acid (1.0 equivalent) to concentrated sulfuric acid (approximately 4-5 equivalents).
-
To this mixture, slowly add thiosemicarbazide (1.0 equivalent) in small portions with stirring.
-
Heat the reaction mixture in a thermostatically controlled water bath at 80-90°C for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of a 10% ammonia solution until the pH is approximately 8.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound.
Table 1: Example Reaction Conditions and Reported Yields for Similar Syntheses
| Aryl Carboxylic Acid | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| 4-Substituted Benzoic Acids | Conc. H₂SO₄ | 60-70°C, 5h | - | [2] |
| Various Aromatic Acids | Conc. H₂SO₄ | 80-90°C, 7h | - | [4] |
| Benzoic Acid | Polyphosphate Ester | Reflux in Chloroform, 10h | 64.4 | [8] |
| 3-Methoxybenzoyl chloride | Thiosemicarbazide | Benzene, reflux 3-4h | - | [3] |
Visualizing the Process
Diagram 1: Synthetic Pathway for this compound
Caption: General synthetic route to the target compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing low reaction yields.
Diagram 3: Potential Side Reaction Pathway
Caption: pH influence on cyclization, leading to different isomers.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols to enhance the purity of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities typically arise from unreacted starting materials or side products formed during the cyclization step. The synthesis often involves the acid-catalyzed cyclization of a substituted benzoyl thiosemicarbazide.[1][2]
Table 1: Common Impurities and Their Origins
| Impurity | Likely Origin | Recommended Removal Method |
| Thiosemicarbazide | Unreacted starting material | Recrystallization, Column Chromatography |
| 3-Methoxybenzoic Acid | Unreacted starting material or hydrolysis of an intermediate | Acid-Base Extraction, Column Chromatography |
| 4-(3-methoxyphenyl)benzoyl thiosemicarbazide | Unreacted intermediate before cyclization | Column Chromatography, Recrystallization |
| Degradation Products | Harsh reaction conditions (e.g., concentrated acid) | Column Chromatography, Recrystallization |
Q2: My initial product purity is low. What is the first purification step I should attempt?
A2: For crude product, a simple recrystallization is often the most effective and efficient first step.[3] This technique is excellent for removing significant quantities of impurities, provided a suitable solvent is identified. If recrystallization fails to achieve the desired purity or if impurities have similar solubility, column chromatography is the recommended next step.
Q3: Which advanced purification technique is best suited for this heterocyclic amine?
A3: Flash column chromatography is highly effective. However, the basic nature of the amine group can cause strong interactions with standard acidic silica gel, leading to poor separation and streaking.[4][5] To mitigate this, using an amine-functionalized silica column or modifying the mobile phase with a small amount of a competing amine like triethylamine is recommended.[4][5]
Troubleshooting Purification Issues
Recrystallization Problems
Q4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A4: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional "soluble solvent" to increase the volume.[6] This keeps the compound soluble for longer as the solution cools, allowing it to reach a lower temperature before crystallization begins. A slower cooling rate can also be beneficial.[3]
Q5: The yield from my recrystallization is very low. How can I improve it?
A5: A low yield can result from several factors[6]:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling the solution too quickly: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This maximizes crystal formation.
-
Premature crystallization: If the product crystallizes on the filter paper during a hot filtration step, this can be a source of yield loss. Ensure the funnel and receiving flask are pre-heated.
Column Chromatography Problems
Q6: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. Why is this happening?
A6: This is a classic issue when purifying basic compounds like amines on acidic silica gel.[4] The amine group interacts strongly with the acidic silanol groups on the silica surface, preventing clean elution.
To solve this:
-
Add a competing base: Add 0.5-2% triethylamine (TEA) or ammonia to your mobile phase. This neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.[5]
-
Use a different stationary phase: Employ an amine-functionalized silica column (KP-NH), which is designed to minimize these acid-base interactions and often provides superior separation for amines.[4]
Q7: I am not achieving good separation between my product and a key impurity. What adjustments can I make?
A7: If separation is poor, you need to alter the selectivity of your chromatography system.
-
Change the mobile phase: Switch to a different solvent system. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol.
-
Optimize the gradient: If using gradient elution, make the gradient shallower around the elution point of your compound to increase the resolution between peaks.
-
Consider reversed-phase chromatography: For polar amines, reversed-phase chromatography with an alkaline mobile phase can be effective. At a higher pH, the amine is in its free-base form, making it more hydrophobic and more likely to be retained and separated on a C18 column.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to find a system where the compound is soluble when hot but poorly soluble when cold. Ethanol/water or DMF/water mixtures are often effective for 2-amino-1,3,4-thiadiazole derivatives.[1][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid, swirling continuously.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Example Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Purity Expectation |
| Ethanol / Water | ~3:1 to 5:1 | Good for removing polar impurities |
| DMF / Water | 1:2 | Effective for compounds with higher polarity[7] |
| Chloroform | Single Solvent | Useful for removing non-polar impurities[1] |
Protocol 2: Flash Column Chromatography (Amine Deactivation)
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity with ethyl acetate or methanol. Crucially, add 1% triethylamine (TEA) to the eluent mixture. A good target Rf value for the product is between 0.25 and 0.35.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, starting with the initial eluent. Gradually increase the solvent polarity according to your TLC analysis (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Further drying under high vacuum may be necessary.
Table 3: Example Column Chromatography Conditions
| Stationary Phase | Mobile Phase System | Gradient Example (Polar Solvent) | Expected Outcome |
| Silica Gel | Dichloromethane / Methanol + 1% TEA | 0% -> 5% Methanol | Good separation of polar impurities |
| Silica Gel | Hexane / Ethyl Acetate + 1% TEA | 20% -> 60% Ethyl Acetate | Good separation of non-polar impurities[8] |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | 20% -> 80% Ethyl Acetate | Excellent peak shape, no need for TEA[4] |
Visualization of Workflows
Caption: Synthesis pathway and common impurity entry points.
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting guide for amine chromatography.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Anticancer Activity of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the anticancer activity of thiadiazole derivatives, with a focus on compounds structurally related to 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform further investigation into this promising class of anticancer agents.
Data Presentation: Comparative Cytotoxicity of Thiadiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | Etoposide | >100 |
| MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 | |
| 2-(4-Methoxyphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 87.4 | Etoposide | >100 |
| 2-(4-Nitrophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 75.1 | Etoposide | >100 |
| 5-(4-Chlorophenyl)-N-methyl-N-phenyl-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 2.32 | 5-Fluorouracil | 6.80 |
| HepG2 (Liver) | 3.13 | 5-Fluorouracil | 5.20 | |
| 5-(4-Chlorophenyl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 3.58 | 5-Fluorouracil | 6.80 |
| A549 (Lung) | 2.79 | Not specified | Not specified | |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | PC3 (Prostate) | >50 | Imatinib | 28 |
| SKNMC (Neuroblastoma) | 5.41 | Imatinib | 25 | |
| HT29 (Colon) | 39.02 | Imatinib | 35 |
Experimental Protocols
The evaluation of the anticancer activity of the cited thiadiazole derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2, PC3, SKNMC, HT29) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in a suitable culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The thiadiazole compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted with the culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells containing cells treated with the vehicle (DMSO) and a reference anticancer drug (e.g., Etoposide, 5-Fluorouracil, Imatinib) are also included.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After the MTT incubation, the medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
The general synthetic route for the preparation of 5-aryl-1,3,4-thiadiazol-2-amines typically involves the cyclization of thiosemicarbazide precursors.
Caption: General synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
PI3K/Akt Signaling Pathway and Potential Thiadiazole Intervention
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Many thiadiazole derivatives have been shown to exert their anticancer effects by modulating this pathway.
Caption: PI3K/Akt pathway and thiadiazole inhibition.
Apoptosis Signaling Pathway and Thiadiazole Induction
Induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Thiadiazole derivatives have been shown to trigger apoptosis in cancer cells through caspase activation.
Caption: Thiadiazole-induced apoptosis via the intrinsic pathway.
A Comparative Guide to the Validation of Analytical Methods for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in pharmaceutical research. While specific validated methods for this compound are not extensively published, this document outlines common analytical techniques applied to structurally similar 1,3,4-thiadiazole derivatives. The presented data, derived from published studies on analogous compounds, serves as a benchmark for developing and validating analytical methods for the target compound.
Overview of Analytical Techniques
The primary analytical methods for the quantification of 5-aryl-1,3,4-thiadiazol-2-amines and related compounds are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. These techniques offer the necessary sensitivity, specificity, and accuracy for regulatory compliance and research applications.
-
RP-HPLC: This is the most prevalent method for the analysis of thiadiazole derivatives, providing high-resolution separation of the analyte from impurities and degradation products.[1][2][3]
-
UV-Visible Spectrophotometry: A simpler, more accessible technique suitable for the quantification of the pure compound, often used for preliminary analysis and dissolution studies.[4][5][6]
The validation of these analytical methods is crucial to ensure the reliability and accuracy of the results and is performed in accordance with guidelines from the International Council for Harmonisation (ICH).[7][8][9][10][11]
Comparative Performance Data
The following tables summarize typical validation parameters for analytical methods developed for compounds structurally related to this compound. These values can be used as a reference for setting acceptance criteria during method validation.
Table 1: RP-HPLC Method Validation Parameters for a 1,3,4-Oxadiazole Analogue [1][12]
| Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.999 | ≥ 0.998 |
| Range | 10 - 100 µg/mL | To cover expected concentrations |
| Accuracy (% Recovery) | 99.25 - 100% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.0% | ≤ 2.0% |
| - Interday | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.224 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.740 µg/mL | Reportable |
Table 2: UV-Visible Spectrophotometric Method Validation Parameters for Thiadiazole Derivatives [4]
| Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.999 | ≥ 0.998 |
| Range | 2 - 12 µg/mL | To cover expected concentrations |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Molar Absorptivity | Reportable | Reportable |
Experimental Protocols
Below are detailed, representative experimental protocols for the RP-HPLC and UV-Visible spectrophotometric analysis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. These can be adapted for this compound.
3.1. RP-HPLC Method
This protocol is based on a validated method for a similar 1,3,4-oxadiazole derivative.[1][12]
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or a phosphate buffer to control pH). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the compound, which should be determined by scanning a solution of the analyte from 200 to 400 nm. For similar compounds, this is often in the range of 230-320 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 100 µg/mL. Prepare working standards by serial dilution of the stock solution to cover the linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
3.2. UV-Visible Spectrophotometric Method
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A suitable solvent that dissolves the compound and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of the compound over the range of 200-400 nm against a solvent blank.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear, and the regression equation can be used to determine the concentration of unknown samples.
-
Sample Analysis: Dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range. Measure the absorbance at the λmax and calculate the concentration using the regression equation from the calibration curve.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the standard workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding and practical protocols for the validation of analytical methods for this compound. Researchers are encouraged to adapt these methodologies and perform a full validation according to ICH guidelines to ensure the quality and integrity of their analytical data.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. tpcj.org [tpcj.org]
- 4. researchgate.net [researchgate.net]
- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
Structure-Activity Relationship of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity: A Comparative Analysis
Recent studies have synthesized and evaluated a range of 2-substituted-5-(3-methoxyphenyl)-1,3,4-thiadiazole analogs for their cytotoxic effects against human breast cancer cell lines, namely the estrogen-dependent MCF-7 and the estrogen-independent MDA-MB-231. The data reveals key insights into how different substituents on the 2-amino group influence anticancer potency.
Table 1: Comparative Anticancer Activity of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine Analogs
| Compound ID | R Group (Substituent at position 2) | MCF-7 (% Viability @ 100 µM)[1] | MDA-MB-231 (% Viability @ 100 µM)[1] | MCF-7 IC₅₀ (µM)[2] | MDA-MB-231 IC₅₀ (µM)[2] |
| ST10 | 2-Trifluoromethylphenyl | - | - | 49.6 | 53.4 |
| SCT-1 | 3-Methoxyphenyl | 40.30 ± 2 | 33.86 ± 2 | - | - |
| SCT-2 | 4-Chlorophenyl | 80.11 ± 2 | 84.47 ± 3 | - | - |
| SCT-4 | 4-Methoxyphenyl | 73.56 ± 3 | 79.46 ± 2 | - | - |
| SCT-5 | 4-Fluorophenyl | 83.27 ± 2 | 86.87 ± 2 | - | - |
| SCT-6 | Phenyl | 86.84 ± 2 | 88.94 ± 2 | - | - |
Note: A lower % viability indicates higher cytotoxic activity. IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.
Key Observations from the Structure-Activity Relationship:
-
Influence of the 3-Methoxyphenyl Group: The presence of the 5-(3-methoxyphenyl) moiety appears to be crucial for anticancer activity. A compound with two 3-methoxyphenyl groups (SCT-1) demonstrated the highest cytotoxic activity among the series tested by Wujec et al., significantly reducing cell viability in both MCF-7 and MDA-MB-231 cell lines.[1]
-
Impact of Substituents on the 2-Arylamino Ring:
-
Trifluoromethyl Group: The introduction of a 2-trifluoromethylphenyl group at the 2-amino position (ST10) resulted in a potent compound with IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively.[2] This suggests that electron-withdrawing groups at the ortho position of the phenylamino ring can enhance anticancer activity.
-
Methoxy Group: A 4-methoxyphenyl substituent (SCT-4) conferred moderate activity.[1]
-
Halogens: The presence of a 4-chlorophenyl (SCT-2) or 4-fluorophenyl (SCT-5) group resulted in weaker activity compared to the methoxy-substituted analogs.[1]
-
Unsubstituted Phenyl: The unsubstituted phenyl analog (SCT-6) showed the least activity in this series.[1]
-
These findings suggest that the electronic and steric properties of the substituent on the 2-arylamino ring play a significant role in modulating the anticancer potency of these thiadiazole derivatives.
Experimental Protocols
General Synthesis of 2-Arylamino-5-(3-methoxyphenyl)-1,3,4-thiadiazoles[3]
The synthesis of the target compounds is typically achieved through a two-step process:
-
Formation of Thiosemicarbazide Intermediate: 3-Methoxybenzhydrazide is reacted with an appropriate aryl isothiocyanate in refluxing ethanol. This reaction yields the corresponding 1,4-disubstituted thiosemicarbazide.
-
Cyclization to 1,3,4-Thiadiazole: The purified thiosemicarbazide intermediate is then treated with a dehydrating agent, such as concentrated sulfuric acid, at room temperature. This promotes the cyclization to form the desired 2-arylamino-5-(3-methoxyphenyl)-1,3,4-thiadiazole.
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 72 hours).[3]
-
MTT Addition: After the incubation period, an MTT solution (e.g., 1 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[4]
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm or 595 nm).[2][4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Potential Mechanism of Action: Caspase-Mediated Apoptosis
In silico studies and further biological investigations suggest that the anticancer effect of some 1,3,4-thiadiazole derivatives may be linked to the induction of apoptosis (programmed cell death) through the activation of the caspase signaling pathway.[5][6] Caspases are a family of proteases that play a crucial role in executing apoptosis.
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] Some anticancer drugs can trigger these pathways, leading to the selective death of cancer cells.[8]
Antimicrobial Activity: General Outlook
While the 1,3,4-thiadiazole nucleus is known to be a pharmacophore for antimicrobial agents, a comprehensive and comparative dataset for the this compound series is not extensively documented in the reviewed literature. The general approach to assess antimicrobial activity is through the determination of the Minimum Inhibitory Concentration (MIC).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
General Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion
The this compound scaffold presents a promising framework for the development of novel anticancer agents. The structure-activity relationship data indicates that strategic substitution on the 2-arylamino group can significantly influence cytotoxic potency, with the 2-trifluoromethylphenyl and 3-methoxyphenyl analogs showing notable activity against breast cancer cell lines. The likely mechanism of action involves the induction of apoptosis via the caspase signaling pathway. While the antimicrobial potential of this class of compounds is recognized, further research is required to establish a clear and comparative SAR for antimicrobial activity. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design and synthesize more potent and selective thiadiazole-based therapeutic agents.
References
- 1. Caspase activity modulators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. atcc.org [atcc.org]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Comparative Cytotoxicity of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine Derivatives on Cancer and Normal Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of derivatives of 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine on various cancer cell lines and normal cells. The data presented is based on available experimental studies and aims to offer objective insights for researchers, scientists, and professionals in the field of drug development. While direct experimental data on this compound is limited in the reviewed literature, this guide focuses on a closely related and studied derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, to provide a substantive comparison.
Data Presentation: Cytotoxicity Profile
The cytotoxic activity of 1,3,4-thiadiazole derivatives has been evaluated against several human cancer cell lines, with a notable derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (referred to as ST10), demonstrating significant anti-proliferative effects.[1] The following tables summarize the key quantitative data from these studies.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | Breast Adenocarcinoma | 49.6 | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 | Breast Adenocarcinoma | 53.4 | [1] |
Table 1: IC50 Values of a this compound Derivative. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Further studies on other derivatives of this compound have assessed their impact on cell viability at a fixed concentration, providing a broader view of their cytotoxic potential against both cancer and normal cells.
| Compound ID | Substitution at 2-amino position | Cancer Cell Line | % Cell Viability at 100 µM (± SD) | Normal Cell Line (Fibroblasts) | % Cell Viability at 100 µM (± SD) | Reference |
| SCT-1 | 2-chlorophenylamino | MCF-7 | 85.34 ± 3 | Fibroblasts | >90 | [2] |
| SCT-2 | 3-chlorophenylamino | MCF-7 | 89.12 ± 2 | Fibroblasts | >90 | [2] |
| SCT-4 | 4-chlorophenylamino | MCF-7 | 73.56 ± 3 | Fibroblasts | >90 | [2] |
| SCT-5 | 2-methoxyphenylamino | MCF-7 | 82.44 ± 2 | Fibroblasts | >90 | [2] |
| SCT-6 | 3-methoxyphenylamino | MCF-7 | 79.87 ± 4 | Fibroblasts | >90 | [2] |
| SCT-1 | 2-chlorophenylamino | MDA-MB-231 | 88.76 ± 4 | Fibroblasts | >90 | [2] |
| SCT-2 | 3-chlorophenylamino | MDA-MB-231 | 92.55 ± 3 | Fibroblasts | >90 | [2] |
| SCT-4 | 4-chlorophenylamino | MDA-MB-231 | 81.23 ± 3 | Fibroblasts | >90 | [2] |
| SCT-5 | 2-methoxyphenylamino | MDA-MB-231 | 85.67 ± 2 | Fibroblasts | >90 | [2] |
| SCT-6 | 3-methoxyphenylamino | MDA-MB-231 | 83.45 ± 4 | Fibroblasts | >90 | [2] |
Table 2: Comparative Cell Viability of 2-amino-5-(3-methoxyphenyl)-1,3,4-thiadiazole Derivatives. This table shows the percentage of viable cells remaining after 24 hours of treatment with a 100 µM concentration of the respective compounds. A lower percentage indicates higher cytotoxicity.
Experimental Protocols
The primary method used to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and normal human fibroblasts are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the comparative cytotoxicity of the compounds.
References
Comparative Analysis of the Cytotoxic Activity of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and related 1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The interest in these compounds stems from their structural similarities to essential biological molecules, which allows them to interact with various cellular targets.[3] This document summarizes key experimental data to facilitate a comparative assessment of their potential as anticancer agents. While direct cross-reactivity studies are not extensively available, this analysis of activity against different cell lines provides insights into the selectivity and therapeutic potential of these compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against various human cancer cell lines. This data allows for a direct comparison of their cytotoxic potency.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6[3][4] | Etoposide | >100[5] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4[3][4] | Etoposide | 80.2[5] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44[6] | - | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | 23.29[6] | - | - |
Experimental Protocols
The cytotoxicity data presented in this guide are predominantly derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol for Cytotoxicity Evaluation
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, LoVo) are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[5]
-
Compound Incubation: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified duration, typically 24 to 48 hours.[5]
-
MTT Addition: Following the incubation period, an MTT solution (usually 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.[5]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.[5]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentrations.
Mandatory Visualizations
Diagram of Synthetic and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis of 1,3,4-thiadiazole derivatives and their subsequent evaluation for anticancer activity.
Caption: General workflow for synthesis and cytotoxic evaluation.
Potential Signaling Pathway for Apoptosis Induction
Some 1,3,4-thiadiazole derivatives are thought to induce apoptosis. The diagram below illustrates a simplified, potential signaling pathway for this process, which may involve the activation of caspases.[3]
References
Spectroscopic Showdown: A Comparative Analysis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and Its Positional Isomers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its ortho- and para-isomers. Detailed experimental protocols and supporting data are presented to facilitate objective analysis and aid in the characterization of these compounds of interest in medicinal chemistry.
The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The position of substituents on the phenyl ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the spectroscopic differentiation of the meta-, ortho-, and para-methoxyphenyl isomers of 5-phenyl-1,3,4-thiadiazol-2-amine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H (Phenyl) | -OCH₃ | -NH₂ |
| 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 7.05-7.90 (m) | 3.90 (s) | 7.40 (s) |
| This compound | 6.90-7.60 (m) | 3.85 (s) | 7.35 (s) |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 7.00 (d), 7.80 (d) | 3.80 (s) | 7.30 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=N (Thiadiazole) | C-S (Thiadiazole) | Ar-C (Phenyl) | -OCH₃ |
| 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | ~168 | ~155 | 111.5, 121.0, 125.5, 130.0, 131.0, 157.0 | 55.8 |
| This compound | ~168.5 | ~156.0 | 112.0, 116.5, 119.0, 130.5, 132.5, 160.0 | 55.5 |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 168.1 | 156.3 | 114.8, 125.8, 128.3, 161.8 | 55.5 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C-O-C) | ν(C-S) |
| 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | ~3300, ~3100 | ~1620 | ~1250 | ~680 |
| This compound | 3257 | 1622 | 1260 | 741[1] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 3372 | 1632 | ~1255 | 862 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 207 | 179, 151, 134, 107 |
| This compound | 207 | 179, 151, 134, 107 |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 207 | 179, 151, 134, 107 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled sequence was used to simplify the spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) was used at an energy of 70 eV.
-
Analysis: The mass-to-charge ratios (m/z) of the resulting ions were measured using a quadrupole mass analyzer.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and spectroscopic characterization of organic compounds.
Proposed Signaling Pathway
Research into the anticancer activity of 1,3,4-thiadiazole derivatives suggests a potential mechanism of action involving the induction of apoptosis. In silico studies have indicated that these compounds may act as multitarget agents, with a likely mechanism involving the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[1]
References
A Comparative Analysis of In Vitro Efficacy for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported in vitro anticancer activity of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives. Despite a thorough search of scientific literature, no publicly available in vivo efficacy data for this specific compound or its close analogues was identified. This guide therefore focuses on the existing preclinical, in vitro findings to inform future research and development directions.
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] Compounds incorporating a 3-methoxyphenyl group have been a subject of interest to evaluate their potential as cytotoxic agents. This guide synthesizes the available in vitro data to provide a clear comparison of the performance of these specific thiadiazole derivatives.
In Vitro Cytotoxicity Data
The anticancer activity of this compound derivatives has been evaluated against human breast cancer cell lines, namely MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). The results, primarily focusing on cell viability and DNA biosynthesis inhibition, are summarized below.
| Compound Reference | Structure | Cell Line | Assay | Concentration | Result | Citation |
| ST10 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | MTT | IC₅₀ | 49.6 µM | [2] |
| MDA-MB-231 | MTT | IC₅₀ | 53.4 µM | [2] | ||
| SCT-4 | Derivative of 5-(3-Methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | DNA Biosynthesis | 100 µM | 70% ± 3 inhibition | [3] |
| SCT-5 | Derivative of 5-(3-Methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | DNA Biosynthesis | 100 µM | Most active in series | [3] |
| Unnamed | Compound with two 3-methoxyphenyl groups | MCF-7 | Cell Viability | 100 µM | 40.30% ± 2 viability | [3] |
| MDA-MB-231 | Cell Viability | 100 µM | 33.86% ± 2 viability | [3] |
Note: The specific structures for SCT-4 and SCT-5 were not fully detailed in the source material beyond being derivatives of 5-(3-Methoxyphenyl)-1,3,4-thiadiazole.
Experimental Protocols
The evaluation of the in vitro anticancer activity of these compounds predominantly utilized the MTT assay for assessing cell viability and DNA biosynthesis assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates and allowed to adhere for 24 hours.[4]
-
Compound Incubation: The cells are treated with the 1,3,4-thiadiazole derivatives at various concentrations and incubated for a specified period, typically 24 hours.[2]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.[6]
DNA Biosynthesis Assay
This assay measures the antiproliferative activity of a compound by quantifying the incorporation of a radiolabeled nucleoside (e.g., [³H]thymidine) into newly synthesized DNA.
-
Cell Treatment: Cancer cells are treated with the test compounds at a specific concentration (e.g., 100 µM) for a 24-hour period.[3]
-
Radiolabeling: [³H]thymidine is added to the cell culture medium, and the cells are incubated to allow for its incorporation into the DNA of proliferating cells.
-
DNA Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A reduction in [³H]thymidine incorporation compared to untreated control cells indicates an inhibition of DNA biosynthesis.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A flowchart of the MTT assay for assessing cell viability.
Caption: A potential signaling pathway involving Caspase 8.
Discussion and Future Directions
The available in vitro data suggests that derivatives of this compound possess cytotoxic activity against breast cancer cell lines, albeit with varying potencies. The 2-(2-trifluoromethylphenylamino) substituted derivative (ST10) demonstrated IC₅₀ values in the micromolar range, indicating moderate activity.[2] Other derivatives showed an ability to inhibit DNA biosynthesis, a hallmark of antiproliferative agents.[3] Notably, a compound featuring two 3-methoxyphenyl groups exhibited higher activity, suggesting that further structural modifications could enhance cytotoxic potential.[3]
The absence of in vivo efficacy data is a significant gap in the current understanding of these compounds' therapeutic potential. Preclinical animal studies are essential to evaluate the pharmacokinetics, pharmacodynamics, and overall antitumor efficacy of these derivatives in a physiological system. Future research should prioritize in vivo studies, such as xenograft models in mice, to determine if the observed in vitro activity translates to a tangible therapeutic effect. Such studies would provide crucial information on dosage, toxicity, and tumor growth inhibition, which are vital for any potential clinical development.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 6. MTT assay protocol | Abcam [abcam.com]
Comparative Docking Analysis of 1,3,4-Thiadiazole Derivatives: A Guide for Drug Development Professionals
An In-depth Look at the In Silico Performance of a Versatile Scaffold
The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents. This guide provides a comparative overview of the docking performance of various 1,3,4-thiadiazole derivatives against several key protein targets, supported by experimental data and detailed methodologies.
Performance of 1,3,4-Thiadiazole Derivatives in Docking Studies
Numerous in silico studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent inhibitors of various enzymes and receptors implicated in disease. The docking scores, which estimate the binding affinity between a ligand and a protein, consistently show favorable interactions for these compounds. A lower docking score generally indicates a more stable and favorable binding interaction.
Comparative Docking Scores and Biological Activity
The following tables summarize the docking scores and, where available, the corresponding biological activity (such as IC50 values) of various 1,3,4-thiadiazole derivatives against different protein targets as reported in recent literature.
Table 1: Docking Performance against Kinase Targets
| Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | In Vitro Assay | IC50 (µM) |
| Compound 9a | EGFR Kinase | 1M17 | Not explicitly stated, but showed strong binding | MCF-7 cell line cytotoxicity | 3.31[1] |
| Compound 8b | EGFR Kinase | 1M17 | Not explicitly stated, but showed strong binding | EGFR inhibitory activity | 0.15[1] |
| Adamantane derivative 17 | EGFR Kinase | 1M17 | -22.07 | EGFR L858R/T790M inhibition | 0.78 (nM)[2] |
| Tivozanib (Reference) | VEGFR-2 | 4ASE | -12.135 | Not specified | Not specified[3] |
| ZINC000017138581 | VEGFR-2 | 4ASE | -8.520 | Not specified | Not specified[3] |
| ZINC33258048 | VEGFR-2 | 4ASE | -8.630 | Not specified | Not specified[4] |
| Gefitinib (Reference) | EGFR Kinase | 4WKQ | Not specified | A549 lung cancer cells | 20.8 (mM)[5] |
| Compound M4 | EGFR Kinase | 4WKQ | Not specified | A549 lung cancer cells | 7.9 (mM)[5] |
Table 2: Docking Performance against Other Targets
| Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) |
| Compound L3 | ADP-sugar pyrophosphatase | Not specified | -8.9 | -31.5[6][7][8] |
| TOH62 | Estrogen Receptor | 3ERT | -9.36 | Not specified |
| TF62 | Estrogen Receptor | 3ERT | -8.85 | Not specified |
| Compound 7 | Mpro (SARS-CoV-2) | Not specified | -11.4 | Not specified[4] |
Experimental Protocols
The reproducibility and reliability of molecular docking results are intrinsically linked to the rigor of the experimental protocol. The following sections detail representative methodologies employed for the in silico analysis of 1,3,4-thiadiazole derivatives.
General Molecular Docking Workflow
A standardized workflow is crucial for comparative docking studies. The key steps are outlined below:
Detailed In Silico Molecular Docking Protocol Example
This protocol is a representative example for docking 1,3,4-thiadiazole derivatives against a target protein like EGFR kinase.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB; e.g., 4WKQ for EGFR).[5]
-
Water molecules and co-crystallized ligands are typically removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
The protein structure is then energy minimized using a suitable force field (e.g., AMBERff14SB).[5]
2. Ligand Preparation:
-
The 2D structures of the 1,3,4-thiadiazole derivatives are drawn using chemical drawing software.
-
These 2D structures are converted to 3D structures.
-
Energy minimization of the ligands is performed to obtain stable conformations, often using a force field like OPLS3e or a semi-empirical method like AM1-BCC.[5][9]
3. Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
The center of the grid is typically defined by the coordinates of the co-crystallized ligand or key active site residues. For example, for PDB ID 4ZVM, the grid center was defined as X: 48.43, Y: 4.81, Z: 13.89.[9]
4. Docking Simulation:
-
A docking program such as AutoDock Vina or Glide (from the Schrödinger suite) is used to place the ligand in various orientations and conformations within the defined grid box.[5][9]
-
A scoring function is then employed to estimate the binding affinity (docking score) for each pose.
5. Analysis of Results:
-
The docking results, including the predicted binding poses and docking scores, are analyzed to understand the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Visualization of the docked complexes is often performed using software like Chimera or Maestro.[5]
Signaling Pathway Context
The inhibition of protein kinases like EGFR by 1,3,4-thiadiazole derivatives can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Conclusion
The collective evidence from numerous in silico studies strongly supports the continued exploration of 1,3,4-thiadiazole derivatives in drug discovery. The versatile 1,3,4-thiadiazole scaffold has proven to be a valuable template for designing potent inhibitors against a variety of biological targets. While in silico results are promising, it is crucial to validate these findings through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic potential of these compounds. This guide provides a foundational understanding of the comparative docking performance of 1,3,4-thiadiazole derivatives and the methodologies to carry out such analyses, serving as a valuable resource for researchers in the field of drug development.
References
- 1. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Selectivity of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of the Selectivity Profile of a Promising 1,3,4-Thiadiazole Derivative Against Key Cancer Targets
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including promising anticancer properties. This guide focuses on 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a representative member of this class, to provide a comparative assessment of its potential selectivity for its biological targets. Given the nascent stage of research on this specific molecule, this guide will draw upon data from closely related 1,3,4-thiadiazole analogs and compare their selectivity profiles with established therapeutic agents. The primary putative targets for this class of compounds, based on existing literature, are protein kinases and caspases, key regulators of cell proliferation and apoptosis.
Comparative Selectivity Analysis
To provide a comprehensive understanding of the selectivity of this compound and its analogs, we compare their activity against a panel of kinases and caspases with that of well-characterized inhibitors: the multi-kinase inhibitors Imatinib and Dasatinib, the topoisomerase II inhibitor Etoposide (which induces apoptosis), and the selective caspase-3 inhibitor Z-DEVD-FMK.
Kinase Selectivity Profile
The 1,3,4-thiadiazole core has been identified in several potent tyrosine kinase inhibitors. For instance, a closely related derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, has been shown to inhibit Abl kinase with an IC50 of 7.4 µM. Another 2-amino-1,3,4-thiadiazole derivative, known as FABT, has been found to inhibit the ERK1/2 pathway. This suggests that compounds based on the this compound scaffold are likely to exhibit activity against a range of protein kinases.
The following table summarizes the inhibitory activity (IC50 values) of representative compounds against a selection of tyrosine kinases.
| Compound | Target Kinase | IC50 (nM) |
| 1,3,4-Thiadiazole Derivative (Representative) | Abl | 7400[1] |
| ERK1/2 | Activity noted, IC50 not specified | |
| Imatinib | Abl | 250-1000 |
| c-Kit | 100 | |
| PDGFRα/β | 100 | |
| Dasatinib | Abl | <1 |
| Src family kinases (Src, Lck, Yes, Fyn) | 0.2-2.8 | |
| c-Kit | 1-10 | |
| PDGFRβ | 28 |
Table 1: Comparative Kinase Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Caspase Activity Profile
In silico studies on a compound structurally similar to this compound, namely 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, suggest a potential multi-target mechanism involving the activation of pro-apoptotic proteins, including Caspase-3 and Caspase-8. This indicates that the 1,3,4-thiadiazole scaffold may play a role in the induction of apoptosis.
The table below compares the known activity of a selective caspase inhibitor with the general apoptotic inducer Etoposide. While specific IC50 values for 1,3,4-thiadiazole derivatives against a caspase panel are not yet widely available, their potential to induce apoptosis is a key area for further investigation.
| Compound | Target Caspase | IC50 (nM) |
| 1,3,4-Thiadiazole Derivative (Hypothesized) | Caspase-3, Caspase-8 | Potential activity suggested by in silico studies |
| Z-DEVD-FMK | Caspase-3 | 13-18[2][3] |
| Caspase-7 | Potent inhibition | |
| Caspase-6, -8, -10 | Moderate inhibition | |
| Etoposide (induces apoptosis) | Topoisomerase II | 59,200[4] |
| (IC50 against various cancer cell lines) | 51 - 209,900[4][5] |
Table 2: Comparative Caspase-Related Activity. IC50 values for Z-DEVD-FMK represent direct enzyme inhibition, while for Etoposide, they reflect the concentration needed to inhibit cell viability by 50% through apoptosis induction.
Experimental Methodologies
To facilitate the replication and further investigation of the selectivity of this compound, detailed protocols for key experimental assays are provided below.
Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When the tracer binds to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor®-acceptor. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation: Prepare a 1X kinase buffer solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound.
-
Assay Plate Setup: Add 4 µL of the test compound dilutions to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 8 µL of a solution containing the kinase and the Eu-labeled anti-tag antibody to each well.
-
Tracer Addition: Add 4 µL of the Alexa Fluor® 647-labeled tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caspase Activity Profiling: Caspase-Glo® 3/7 Assay
This is a luminescent assay for measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal. The intensity of the light is proportional to the caspase activity.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the test compound for the desired time to induce apoptosis.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: A simplified diagram of the extrinsic apoptotic pathway.
Caption: A representative tyrosine kinase signaling pathway.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-quenching-based homogeneous caspase-3 activity assay using photon upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a member of the thiadiazole class of compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Thiadiazole derivatives are often classified with one or more of the following hazards:
Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[2] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][3] Adherence to all national and local regulations is mandatory.
Experimental Protocol for Waste Segregation and Collection
This protocol outlines the necessary steps for preparing this compound waste for disposal.
-
Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.[2]
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous solid waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[2] Do not mix with other incompatible waste streams.[1][2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
-
-
Container Management:
-
All waste containers must be in good condition and compatible with the chemical.[2]
-
Containers must be kept closed except when adding waste.[2]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Irritant").[2]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2]
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]
-
-
Decontamination:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS No. 247109-15-5). The following procedures are based on general safety protocols for similar thiadiazole derivatives and should be supplemented by a thorough, institution-specific risk assessment before commencing any work.
Hazard Identification and First Aid
| Hazard Type | Description | First Aid Measures |
| Eye Contact | May cause serious eye irritation.[1][2][4] | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][6] |
| Skin Contact | May cause skin irritation.[1][2] | Wash off immediately with plenty of soap and water. Remove all contaminated clothing and wash it before reuse.[4][7] If irritation persists, get medical advice. |
| Inhalation | Inhalation of dust may cause respiratory tract irritation.[1][2][4] | Move the person to fresh air and keep them comfortable for breathing.[4][5][7] If respiratory symptoms occur, seek medical attention. |
| Ingestion | May be harmful if swallowed. | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[5][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for minimizing exposure. The following equipment is recommended for all handling operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure.[5][8] | Nitrile or Neoprene Gloves (double-gloving recommended).[8] | Tightly fitting safety goggles or safety glasses with side shields.[4][6][8] | N95 or higher-rated respirator if not in a ventilated enclosure.[5][8] | Laboratory Coat.[8] |
| Solution Preparation and Handling | Chemical Fume Hood.[6][8] | Nitrile or Neoprene Gloves.[8] | Tightly fitting safety goggles or a face shield.[4][5] | Not generally required if handled within a fume hood. | Laboratory Coat.[8] |
| Spill Cleanup | Evacuate and ventilate the area. | Chemical-resistant gloves (Nitrile or Neoprene).[8] | Safety goggles and face shield.[5] | NIOSH-approved respirator appropriate for the level of exposure.[5] | Chemical-resistant suit or apron as needed. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to ensure safety and minimize exposure.
1. Preparation:
-
Designate a specific work area within a chemical fume hood for handling the compound.
-
Ensure an eyewash station and safety shower are readily accessible and functional.[4][5]
-
Assemble all necessary equipment, reagents, and waste containers before starting work.
-
Confirm all required PPE is available and in good condition.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[5][8]
-
Handle the solid material carefully to avoid creating dust.[5][6] Use dedicated, non-sparking tools.[5]
3. Dissolution and Reaction:
-
Within the fume hood, add the solid compound slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
-
Maintain all reactions within the fume hood.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][4]
-
Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Properly label and store the compound in a tightly closed container in a cool, well-ventilated, and designated area.[1]
Caption: Workflow for handling this compound.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid material and any contaminated disposable items (e.g., gloves, weigh paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions and solvent rinses in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: All chemical waste must be disposed of through an approved professional waste disposal service in accordance with local, state, and federal regulations.[1][2][4] Do not dispose of this material down the drain.[2][9] One possible method for destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. hpc-standards.com [hpc-standards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
